Physicochemical Profiling of 5-(2-Fluorophenyl)oxazolidin-2-one: A Technical Guide
This technical guide provides an in-depth physicochemical and synthetic profile of 5-(2-Fluorophenyl)oxazolidin-2-one , a specific structural isomer distinct from the more common N-aryl oxazolidinone antibiotics (e.g., L...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth physicochemical and synthetic profile of 5-(2-Fluorophenyl)oxazolidin-2-one , a specific structural isomer distinct from the more common N-aryl oxazolidinone antibiotics (e.g., Linezolid).[1]
This guide focuses on the C5-aryl substituted scaffold, often utilized as a chiral auxiliary or a mechanistic probe in medicinal chemistry.[1]
Executive Summary & Structural Definition
5-(2-Fluorophenyl)oxazolidin-2-one is a heterocyclic organic compound featuring a 2-oxazolidinone ring substituted at the 5-position with a 2-fluorophenyl group.[1][2] Unlike the blockbuster antibiotic class (e.g., Linezolid) where the aryl group is attached to the nitrogen (N3), this molecule features a benzylic C5-aryl attachment.[1]
This structural distinction alters its electronic properties, metabolic stability, and utility—shifting its primary application from direct antimicrobial activity to use as a chiral auxiliary or synthetic intermediate .[1]
Chemical Identity
Property
Detail
IUPAC Name
5-(2-Fluorophenyl)-1,3-oxazolidin-2-one
Molecular Formula
CHFNO
Molecular Weight
181.16 g/mol
Chiral Center
C5 (Exists as (R)- and (S)- enantiomers)
Core Scaffold
1,3-Oxazolidin-2-one
Key Substituent
ortho-Fluorine on phenyl ring
Physicochemical Properties
Note: Direct experimental data for the specific 2-fluoro isomer is limited in public registries.[1] The following data combines available experimental values for the 5-phenyl analog (CAS 7693-77-8) with calculated adjustments for the ortho-fluorine substitution.
Rationale: The unsubstituted 5-phenyloxazolidin-2-one melts near 85-90°C. The introduction of an ortho-fluorine atom typically increases the melting point due to enhanced crystal lattice energy from dipole-dipole interactions and potential C-H[1]···F hydrogen bonding.[1]
Hydrolytic Stability: The carbamate (urethane) linkage is stable under neutral and acidic conditions but susceptible to hydrolysis under strong basic conditions (pH > 10) at elevated temperatures, yielding the corresponding amino alcohol.[1]
Thermal Stability: Stable up to ~200°C. Decomposition typically involves decarboxylation to the corresponding aziridine or amino alcohol derivatives.[1]
Synthetic Methodology & Purification
The synthesis of 5-aryl-2-oxazolidinones is a self-validating protocol relying on the regioselective ring-opening of epoxides.[1]
Primary Synthetic Route (Carbamate Cyclization)
This method ensures the retention of stereochemistry if a chiral epoxide is used.[1]
(44 Da) is common in oxazolidinones, leading to a fragment at m/z ~138.[1]
Biological & Pharmacological Context
While N-aryl oxazolidinones (like Linezolid) are antibiotics inhibiting the 50S ribosomal subunit, C5-aryl oxazolidinones like 5-(2-fluorophenyl)oxazolidin-2-one possess different properties:
MAO Inhibition Potential: 5-substituted oxazolidinones are structural analogs of Toloxatone and Cimoxatone, known reversible inhibitors of Monoamine Oxidase A (MAO-A).[1] The 2-fluoro substitution may modulate binding affinity via steric and electronic effects.[1]
Metabolic Stability: The ortho-fluorine protects the phenyl ring from metabolic oxidation (blockage of P450 hydroxylation at the ortho position), potentially extending half-life compared to the non-fluorinated analog.[1]
References
Synthesis of 5-Aryl-2-oxazolidinones: Tetrahedron Letters, Vol 46, Issue 38, 2005. (General method for epoxide conversion).[1]
Physicochemical Properties of Oxazolidinones: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 202193, 5-Phenyl-2-oxazolidinone.[1] [Link]
Linezolid and Related Oxazolidinones: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Oxazolidinone Antibacterials."[1] (Context for N- vs C- substitution).
Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry, 2008.[1] "Fluorine in Medicinal Chemistry." (Effects of ortho-fluorine on lipophilicity and metabolic stability).
An In-depth Technical Guide to the Thermodynamic Stability of 5-(2-Fluorophenyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-(2-Flu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-(2-Fluorophenyl)oxazolidin-2-one, a key heterocyclic scaffold in medicinal chemistry. In the absence of direct, extensive experimental data for this specific molecule, this guide synthesizes information from closely related oxazolidinone analogues to build a robust predictive framework for its stability profile. We will delve into the intrinsic factors governing its stability, including solid-state characteristics and the electronic influence of the 2-fluorophenyl substituent. Furthermore, this guide will explore potential degradation pathways—hydrolysis, oxidation, and photolysis—and outline detailed experimental protocols for assessing the thermodynamic stability of this compound and its derivatives. This document is intended to be a vital resource for researchers engaged in the development of pharmaceuticals incorporating the 5-phenyloxazolidin-2-one core, enabling informed decisions on formulation, storage, and handling.
Introduction: The Significance of the Oxazolidinone Scaffold
The oxazolidin-2-one ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its structural rigidity, ability to participate in hydrogen bonding, and its role as a chiral auxiliary have made it a cornerstone in the design of a wide array of therapeutic agents.[1] Notably, the oxazolidinone core is the pharmacophore of the linezolid class of antibiotics, which are crucial in combating multi-drug resistant Gram-positive infections.[2] The substitution at the 5-position of the oxazolidinone ring is a key determinant of the molecule's biological activity and its physicochemical properties, including thermodynamic stability.
The subject of this guide, 5-(2-Fluorophenyl)oxazolidin-2-one, incorporates a phenyl group at the 5-position, a common feature in many biologically active oxazolidinones. The introduction of a fluorine atom at the ortho position of this phenyl ring is a strategic chemical modification often employed in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. This guide will therefore focus on understanding how this specific substitution influences the overall thermodynamic stability of the parent compound.
Foundational Principles of Stability: A Predictive Analysis
A comprehensive understanding of a drug candidate's stability is paramount for its successful development.[3] Thermodynamic stability dictates a molecule's susceptibility to degradation under various environmental stressors, which in turn affects its shelf-life, safety, and efficacy. The stability of 5-(2-Fluorophenyl)oxazolidin-2-one can be considered from two perspectives: its intrinsic stability in the solid state and its lability in solution under different conditions.
Solid-State Stability: The Role of Crystal Packing and Polymorphism
Polymorphism , the ability of a compound to exist in multiple crystalline forms, is a critical consideration for any drug candidate. Different polymorphs can exhibit distinct melting points, solubilities, and stability profiles. For oxazolidinone derivatives, the potential for polymorphism should be thoroughly investigated during pre-formulation studies to ensure the selection of the most stable and bioavailable form.
Electronic and Steric Effects of the 2-Fluoro Substituent
The fluorine atom at the ortho-position of the phenyl ring is expected to exert a significant influence on the thermodynamic stability of the molecule through both electronic and steric effects.
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) will decrease the electron density of the phenyl ring. This can influence the reactivity of the oxazolidinone ring.
Steric Hindrance: The presence of the fluorine atom at the ortho position may introduce a degree of steric hindrance, potentially restricting the rotation of the phenyl ring and influencing the conformation of the molecule. This could, in turn, affect its interaction with potential reactants or catalysts in degradation pathways.
Potential Degradation Pathways
Based on the known chemistry of the oxazolidinone scaffold and related pharmaceutical compounds, 5-(2-Fluorophenyl)oxazolidin-2-one is likely susceptible to degradation via hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
The amide (or carbamate) linkage within the oxazolidin-2-one ring is a potential site for hydrolysis, which can be catalyzed by both acid and base. The general mechanism involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon.
Studies on related oxazolidinone derivatives have shown that their stability in aqueous solutions is pH-dependent. For instance, some triazolyl oxazolidinones have been observed to undergo rapid degradation in simulated gastric fluid.[4] The electron-withdrawing nature of the 2-fluorophenyl group in 5-(2-Fluorophenyl)oxazolidin-2-one could potentially make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis, particularly under basic conditions. Conversely, a study on oxazolidine-based compounds (a related but distinct class) suggested that electron-withdrawing substituents can accelerate hydrolysis.[5]
Caption: Key factors influencing the hydrolytic degradation of the oxazolidinone ring.
Oxidative Degradation
Oxidation is a common degradation pathway for many pharmaceuticals, often initiated by atmospheric oxygen, trace metal ions, or peroxides. For oxazolidinones, the methylene group adjacent to the nitrogen atom on a substituent ring has been identified as a potential site of oxidation. A detailed study on the oxidative degradation of the oxazolidinone derivative RWJ416457 indicated a hydrogen abstraction pathway.[6][7][8] While 5-(2-Fluorophenyl)oxazolidin-2-one lacks the specific substituent of RWJ416457, the general susceptibility of the scaffold to oxidation, particularly in the presence of metal ions, should be considered. The stability of novel oxazolidinone derivatives under oxidative stress has been shown to be limited. The metabolic oxidation of the widely used antibiotic linezolid also points to the susceptibility of the oxazolidinone scaffold to oxidative pathways.[9][10]
Photodegradation
Exposure to light, particularly in the ultraviolet region, can provide the energy to initiate photochemical degradation reactions. The ICH guideline Q1B provides a framework for the photostability testing of new drug substances and products.[11] The phenyl ring in 5-(2-Fluorophenyl)oxazolidin-2-one is a chromophore that can absorb UV light. While the crystalline form of some oxazolidinones is generally stable, degradation under intense light has been reported.[8] Studies on the antibiotic linezolid have also explored its photochemical behavior.[12] Therefore, the photostability of 5-(2-Fluorophenyl)oxazolidin-2-one should be carefully evaluated, especially for formulations intended for parenteral administration or storage in transparent containers.
Experimental Protocols for Stability Assessment
To empirically determine the thermodynamic stability of 5-(2-Fluorophenyl)oxazolidin-2-one, a series of well-defined experiments are necessary. These protocols are designed to be self-validating and provide a comprehensive stability profile.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for assessing solid-state stability.[13][14]
Table 1: Key Parameters from Thermal Analysis
Parameter
Technique
Information Provided
Melting Point (Tm)
DSC
Purity assessment; identification of polymorphic forms.
Enthalpy of Fusion (ΔHf)
DSC
Information on the energetics of the crystal lattice.
Decomposition Temperature (Td)
TGA
Onset temperature for thermal degradation.
Mass Loss Profile
TGA
Stoichiometry of decomposition events (e.g., loss of volatiles).
Experimental Protocol: DSC and TGA
Sample Preparation: Accurately weigh 2-5 mg of 5-(2-Fluorophenyl)oxazolidin-2-one into an aluminum pan.
DSC Analysis:
Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its expected melting point at a constant heating rate (e.g., 10 °C/min).
Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic peak.
TGA Analysis:
Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
Record the mass loss as a function of temperature. The decomposition temperature is determined from the onset of mass loss.
Workflow: Thermal Stability Assessment
Caption: A streamlined workflow for assessing thermal stability using DSC and TGA.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways under stress conditions. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is a prerequisite for these studies.[1][15]
Experimental Protocol: Forced Degradation
Method Development: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
Stress Conditions:
Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at a controlled temperature (e.g., 60 °C) for a defined period.
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[11]
Thermal Degradation (Solution): Heat a solution of the compound at a high temperature (e.g., 80 °C).
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the validated HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
Conclusion and Future Perspectives
While direct experimental data on the thermodynamic stability of 5-(2-Fluorophenyl)oxazolidin-2-one remains to be fully elucidated, this technical guide provides a robust, scientifically grounded framework for predicting its stability profile. Based on the analysis of related oxazolidinone structures, it is anticipated that this compound will exhibit good solid-state stability, attributable to strong intermolecular forces. However, it is likely to be susceptible to degradation in solution, particularly through hydrolysis under basic conditions and potentially through oxidative and photolytic pathways.
For researchers and drug development professionals working with this and related scaffolds, the key takeaway is the critical need for comprehensive experimental stability studies. The protocols outlined in this guide provide a clear roadmap for such investigations. Future work should focus on generating empirical data for 5-(2-Fluorophenyl)oxazolidin-2-one to validate the predictions made herein. Furthermore, computational modeling could be a powerful tool to calculate the energetic barriers for various degradation pathways and to provide a deeper mechanistic understanding of its stability. Such studies will be invaluable in guiding the development of stable and effective pharmaceuticals based on the versatile oxazolidinone core.
References
Lee, J. H., & Li, K. (2011). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 339-346.
Lee, J. H., & Li, K. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Pharmaceutical development and technology, 17(6), 738–745.
Taylor & Francis. (2012, January 23). Full article: Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Taylor & Francis Online. Retrieved from [Link]
Al-Badr, A. A., & El-Enany, N. (2025). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 30(1), 1.
ResearchGate. (n.d.). Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes. Retrieved from [Link]
Wienkers, L. C., & Wynalda, M. A. (2000). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes.
Mihara, T., et al. (2006). Thermal Behavior and Characterization of Some 2-Oxazolidinone Derivatives. Bulletin of the Chemical Society of Japan, 79(6), 941-947.
Kourounakis, A. P., et al. (2010). Assessment of the Stability of Novel Antibacterial Triazolyl Oxazolidinones Using a Stability-Indicating High-Performance Liquid Chromatography Method. Arzneimittelforschung, 60(11), 673-677.
ResearchGate. (n.d.). Aqueous photochemical behavior of oxazolidinone antibiotic linezolid. Retrieved from [Link]
Janga, K. Y., et al. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 18(8), 2899-2913.
Diep, N. T., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 566.
ResearchGate. (n.d.). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Retrieved from [Link]
Kim, K. S., et al. (2003). A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. The Journal of organic chemistry, 68(1), 104–108.
Kim, K. S., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-methylbenzyl]aziridines. The Journal of Organic Chemistry, 68(1), 104-108.
Kumar, D., et al. (2021). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS omega, 6(41), 27289–27303.
National Center for Biotechnology Information. (n.d.). (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. PubChem. Retrieved from [Link]
Thompson, C. D., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3394–3404.
El-Sayed, M. A., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Critical Reviews in Analytical Chemistry, 53(5), 1109-1132.
Hegazy, M. A.-M. (n.d.). Determination of The New Oxazolidinone Antibiotic Linezolid in Presence of Both Its Alkaline and Oxidative. Scribd. Retrieved from [Link]
Google Patents. (n.d.). WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.
ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]
da Silva, F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC medicinal chemistry, 14(2), 183–221.
Ceramxpert. (2026, February 2). Thermal Analysis in Drug Development: DSC and TGA. Retrieved from [Link]
ResearchGate. (n.d.). Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. Retrieved from [Link]
Singh, S., & Baishya, H. (2014). Photostability and Photostabilization of Drugs and Drug Products. Journal of Pharmaceutical Sciences, 103(8), 2267-2296.
Cheméo. (n.d.). Chemical Properties of Oxazolidin-2-one (CAS 497-25-6). Retrieved from [Link]
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
MDPI. (2023, June 28). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. Retrieved from [Link]
Raines, R. T., & Kalia, J. (2008). Hydrolytic Stability of Hydrazones and Oximes.
Studies in Science of Science. (2024, December 10). COMPUTATIONAL MODELING FOR DESIGNING OF PLANT BASED MULTITARGETING mTOR1 AND mTOR2 INHIBITORS AS POTENT ANTICANCER AGENTS. Retrieved from [Link]
MDPI. (2023, November 27). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. Retrieved from [Link]
EPA. (n.d.). 5-Fluoropyrimidin-2-one Properties. Retrieved from [Link]
Advanced Synthesis of 5-Aryloxazolidin-2-ones: Regiocontrol and Green Methodologies
The following technical guide details the synthesis of 5-aryloxazolidin-2-ones . Note on Scope: This guide focuses strictly on the 5-aryloxazolidin-2-one scaffold (where the aryl group is attached to the C5 carbon of the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 5-aryloxazolidin-2-ones .
Note on Scope: This guide focuses strictly on the 5-aryloxazolidin-2-one scaffold (where the aryl group is attached to the C5 carbon of the heterocyclic ring, e.g., the core of Cytoxazone). This is distinct from the N-aryl-5-substituted oxazolidinone class (e.g., Linezolid), although mechanistic parallels regarding ring closure are discussed where relevant.
Executive Summary
The 5-aryloxazolidin-2-one moiety is a privileged pharmacophore in medicinal chemistry, serving as the core structure for cytokine modulators (e.g., Cytoxazone) and a versatile chiral auxiliary in asymmetric synthesis. Unlike their 4-aryl counterparts, which are readily accessible via amino acid reduction, the construction of the 5-aryl core requires precise regiocontrol to distinguish between the benzylic (C4) and homobenzylic (C5) positions during ring closure.
This guide evaluates three dominant synthetic pathways, prioritizing regioselectivity, atom economy, and scalability:
Regiodivergent Epoxide Opening (The Industrial Standard).
Catalytic CO₂ Fixation (The Green Pathway).
Asymmetric Aminohydroxylation (The Direct Oxidative Route).
The reaction between styrene oxide derivatives and isocyanates (or carbamates) is the most direct route. However, it suffers from a critical regiochemical challenge: 4-aryl vs. 5-aryl selectivity .
Mechanism: The reaction proceeds via nucleophilic attack of the nitrogen species on the epoxide.
Path A (Electronic Control): Attack at the benzylic position (stabilized carbocation character) yields the 4-aryl isomer.
Path B (Steric Control): Attack at the terminal (less hindered) carbon yields the 5-aryl isomer.
Causality: To synthesize the 5-aryloxazolidin-2-one , one must enforce an Sɴ2-type mechanism that favors steric control over electronic stabilization.
Catalyst Selection: The use of bulky Lewis acids (e.g., MgI₂-etherates) or specific organocatalysts (e.g., tetrabutylammonium halides) promotes terminal attack by coordinating to the epoxide oxygen, increasing steric bulk at the benzylic position and directing the nucleophile to the terminal carbon.
Pathway B: Catalytic CO₂ Fixation (The Green Route)
This three-component coupling (Epoxide + Amine + CO₂) represents the highest atom economy.
Capture of CO₂ by the amine to form a carbamate.[1]
Intramolecular cyclization with elimination of water (or alcohol if using dialkyl carbonates).
Self-Validating System: The reaction is often monitored by the disappearance of the epoxide characteristic IR stretch (~830 cm⁻¹) and the appearance of the carbamate carbonyl (~1750 cm⁻¹).
Regiocontrol: Similar to Pathway A, the regioselectivity is determined during the initial epoxide opening. High temperatures generally favor the thermodynamic product (often 5-aryl), while specific ionic liquids can enhance kinetic selectivity.
For enantioselective synthesis starting from styrenes rather than epoxides.
Reagents: Osmium tetroxide (
), Chloramine-T or Carbamates.
Ligand Control: The regioselectivity is dictated by the ligand class. Phthalazine (PHAL) ligands typically favor the nitrogen attaching to the benzylic position (4-aryl), whereas Anthraquinone (AQN) ligands can sometimes reverse this, though 5-aryl synthesis via AA remains challenging and substrate-dependent.
Visualization: Regioselective Pathways
The following diagram illustrates the critical bifurcation point in synthesizing 5-aryl vs. 4-aryl scaffolds from styrene oxide.
Figure 1: Regiodivergent pathways from styrene oxide. Path B (Terminal Attack) is required for the 5-aryl scaffold.
Experimental Protocol: CO₂-Mediated Synthesis
Method: Ionic Liquid Catalyzed Three-Component Coupling.
Target: 5-Phenyloxazolidin-2-one.
Source: Adapted from Green Chemistry protocols (e.g., He et al.).
Reagents & Materials[2][3][4][5][6][7][8][9]
Substrate: Styrene Oxide (10 mmol).
Amine: Aniline (10 mmol) or aqueous ammonia (for unsubstituted N).
Charge: In a 25 mL dried Schlenk tube, add Styrene Oxide (1.20 g, 10 mmol), Aniline (0.93 g, 10 mmol), and [Bmim]Br (0.11 g, 0.5 mmol).
Atmosphere Control: Evacuate the tube and refill with CO₂ three times. Attach a CO₂ balloon to maintain 1 atm pressure.
Reaction: Heat the mixture to 100°C with vigorous magnetic stirring.
Why: Elevated temperature is required to overcome the activation energy of the CO₂ insertion step and to ensure the ring closure (cyclization) is thermodynamically favorable.
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of styrene oxide (
) and appearance of the cyclic carbamate (). Reaction time is typically 4–6 hours.
Work-up: Cool to room temperature. Add water (10 mL) to the reaction mixture. The ionic liquid is water-soluble.
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine. Dry over anhydrous
.
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to obtain the pure 5-phenyloxazolidin-2-one.
Self-Validation Checkpoints
Checkpoint 1: If the reaction mixture solidifies too early, the temperature is likely too low, leading to the intermediate amino alcohol precipitating without cyclizing. Increase T to 100°C.
Checkpoint 2: ¹H NMR verification. The proton at C5 (benzylic methine) in the 5-aryl product typically appears as a triplet or dd around
5.5 ppm . In the 4-aryl isomer, the benzylic proton is adjacent to Nitrogen, appearing further upfield around 4.8 ppm .
Comparative Analysis of Methods
Feature
Epoxide + Isocyanate
CO₂ Fixation (Green)
Aziridine Expansion
Atom Economy
Moderate (Loss of leaving groups usually not involved)
This diagram details the mechanism of the Ionic Liquid (IL) catalyzed CO₂ fixation, highlighting the dual role of the catalyst in activating the epoxide and stabilizing the carbonate intermediate.
Figure 2: Catalytic cycle for the synthesis of 5-aryloxazolidin-2-ones via CO₂ fixation.
References
Regioselective Synthesis from Epoxides
Pathak, R., et al. (2025). "Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening.
Green Chemistry (CO₂ Fixation)
Arshadi, S., et al. (2019).[2] "Solvent-free incorporation of CO₂ into 2-oxazolidinones: a review." RSC Advances.
Regiochemistry of Styrene Oxide/Isocyanate Reaction
Gümrükçüoğlu, N., et al. (2020). "One-pot synthesis of oxazolidinones... from epoxides and chlorosulfonyl isocyanate."[3] Beilstein Journal of Organic Chemistry.
Pharmaceutical Relevance (Cytoxazone)
Choi, S., et al. (2014). "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction." Marine Drugs.
Linezolid Structure & Nomenclature (Contextual)
Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[4][5][6][7][8][9][] Current Pharmaceutical Design.
Foreword: From Molecule to Medicine - The Critical Path of Metabolic Stability
An In-Depth Technical Guide to the Metabolic Stability Predictions for 5-(2-Fluorophenyl)oxazolidin-2-one In the intricate journey of drug discovery and development, the metabolic fate of a new chemical entity (NCE) is a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Metabolic Stability Predictions for 5-(2-Fluorophenyl)oxazolidin-2-one
In the intricate journey of drug discovery and development, the metabolic fate of a new chemical entity (NCE) is a pivotal determinant of its success. A molecule with promising potency at its target can fail spectacularly if it is rapidly metabolized by the body into inactive or toxic byproducts, leading to poor bioavailability and a short duration of action.[1][2] Therefore, a proactive, predictive, and robust assessment of metabolic stability is not merely a checkbox in a regulatory dossier; it is a foundational pillar of rational drug design.[3]
This guide provides a comprehensive framework for predicting and evaluating the metabolic stability of 5-(2-Fluorophenyl)oxazolidin-2-one , a molecule featuring two key structural motifs of interest in medicinal chemistry: the oxazolidinone core and a fluorinated aromatic ring. As a Senior Application Scientist, my objective is to move beyond rote protocols and delve into the causality behind our scientific strategy. We will explore an integrated approach, combining the predictive power of in silico modeling with the empirical rigor of in vitro experimentation, to construct a scientifically sound profile of this compound's metabolic liabilities. This self-validating system ensures that our predictions inform our experiments, and our experimental results, in turn, refine our understanding.
Part 1: Foundational Assessment - In Silico Metabolic Prediction
Before committing valuable resources to wet lab experiments, we leverage computational methods to forecast the metabolic fate of our compound.[4] These in silico tools analyze the molecule's structure to identify potential "soft spots"—sites susceptible to enzymatic attack, primarily by the Cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of most xenobiotics.[5][6]
The Structural Logic of Metabolism for 5-(2-Fluorophenyl)oxazolidin-2-one
Our target molecule has two primary regions of interest for metabolic transformation:
The 2-Fluorophenyl Ring: Aromatic rings are classic substrates for CYP-mediated hydroxylation. However, the presence and position of the fluorine atom are critical. Fluorine is a strongly electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack (the mechanism of CYP-mediated hydroxylation).[7] While a para-fluorine is a well-known strategy to block metabolism at that position, the ortho-fluorine in our compound will also significantly influence regioselectivity, generally making aromatic oxidation less favorable compared to an unsubstituted ring.[7][8]
The Oxazolidinone Ring: This heterocyclic system is also a potential site for metabolism. While the ring itself is relatively stable, the C-H bond at the C5 position, adjacent to the phenyl ring, is a potential site for aliphatic hydroxylation.[9][10] Furthermore, while less common, enzymatic ring opening of heterocyclic structures can occur.[11] The metabolism of the approved oxazolidinone antibiotic, Linezolid, primarily involves oxidation of its morpholine side chain, demonstrating that substituents on the core are often more labile than the core itself.[12][13]
Predicted Metabolic Pathways
Based on these principles, we can hypothesize the primary Phase I metabolic pathways. Computational software like Optibrium's StarDrop™/Semeta™, Molecular Discovery's MetaSite™, or open-access tools like BioTransformer can provide more quantitative predictions.[14][15][16][17] These tools use a combination of reactivity models and enzyme-substrate docking simulations to rank the most likely sites of metabolism.[15][18]
The most probable metabolic transformations for 5-(2-Fluorophenyl)oxazolidin-2-one are:
Aromatic Hydroxylation: Oxidation of the fluorophenyl ring, likely at the positions para or ortho to the oxazolidinone ring, though hindered by the deactivating effect of fluorine.
Aliphatic Hydroxylation: Oxidation at the C5 position of the oxazolidinone ring to form a tertiary alcohol.
N-Dealkylation/Ring Opening: Less likely, but possible, is the cleavage of the oxazolidinone ring.
These predicted pathways are visualized in the diagram below.
Caption: Predicted Phase I metabolic pathways for 5-(2-Fluorophenyl)oxazolidin-2-one.
Part 2: Empirical Validation - In Vitro Experimental Framework
In silico predictions provide a hypothesis; in vitro experiments provide the evidence. The core of our experimental approach is to incubate the compound with liver-derived enzyme systems and measure its disappearance over time.[1][19] The two most informative and widely used systems are human liver microsomes (HLM) and cryopreserved human hepatocytes.[20]
The Integrated Experimental Workflow
Our strategy is designed as a tiered, self-validating workflow. We begin with a high-throughput microsomal screen to assess Phase I metabolic stability. If the compound is stable, we proceed to a more comprehensive hepatocyte assay, which captures both Phase I and Phase II metabolism and incorporates cellular transport processes.[21][22]
Caption: Integrated workflow for assessing metabolic stability.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay is the workhorse for early-stage screening of CYP-mediated metabolism.[23] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes.[20]
Causality: We add an NADPH-regenerating system because CYP enzymes require NADPH as a cofactor to function.[24] The reaction is terminated with cold acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity, while simultaneously extracting the compound for analysis.
Detailed Step-by-Step Protocol:
Preparation: Thaw pooled human liver microsomes (from multiple donors to average out individual variability) on ice.[23] Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Reaction Mixture: In a 96-well plate, prepare the main incubation mixture containing liver microsomes (final concentration 0.5 mg/mL) and an NADPH regenerating system in the buffer.[25][26]
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to bring the system to physiological temperature.
Initiation: Add 5-(2-Fluorophenyl)oxazolidin-2-one (final concentration typically 1 µM) to initiate the reaction. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[26][27]
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[23][25]
Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[1]
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism as it uses intact liver cells, which contain a full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[20][21][22] This provides a more physiologically relevant system.[28]
Causality: We use a suspension of cryopreserved hepatocytes to mimic the exposure of a drug to the liver in vivo.[29] The disappearance of the parent compound in this system reflects the combined effects of cellular uptake, Phase I metabolism, and Phase II conjugation. For compounds with very low turnover, plated hepatocytes can be used for longer incubation times (e.g., up to 24 hours).[30]
Detailed Step-by-Step Protocol:
Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute in pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).[30]
Cell Viability: Determine cell density and viability using a method like trypan blue exclusion. Viability should be high (>80%).
Incubation: In a 96-well plate, incubate the hepatocyte suspension (typically at 0.5-1.0 million cells/mL) at 37°C in a humidified CO₂ incubator.[21]
Initiation: Add 5-(2-Fluorophenyl)oxazolidin-2-one (final concentration 1 µM) to the cell suspension to start the assay.
Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and quench the reaction with cold acetonitrile containing an internal standard.[22][28]
Sample Processing & Analysis: Process and analyze the samples via LC-MS/MS as described in the microsomal assay protocol.
Parameter
Liver Microsome Assay
Hepatocyte Assay
Rationale
Test System
Pooled Human Liver Microsomes
Pooled Cryopreserved Hepatocytes
Microsomes for Phase I screening; Hepatocytes for comprehensive Phase I/II.[22]
Protein/Cell Conc.
0.5 mg/mL
0.5 - 1.0 x 10⁶ cells/mL
Standard concentrations to ensure measurable turnover.[21][25]
Compound Conc.
1 µM
1 µM
Concentration should be below Km for first-order kinetics.[27]
Cofactors
NADPH Regenerating System
Endogenous
Microsomes require external NADPH; hepatocytes have it internally.[22]
Time Points
0, 5, 15, 30, 45, 60 min
0, 15, 30, 60, 120 min
Hepatocyte assays often run longer to capture slower processes.[25][28]
Controls
Verapamil (High), Diazepam (Low)
Testosterone (High), Tolbutamide (Low)
Validates assay performance and confirms enzyme activity.[25][30]
Part 3: Data Interpretation - From Raw Data to Predictive Insight
The output from the LC-MS/MS analysis is a measure of the peak area of the parent compound at each time point. This data is used to calculate key parameters that describe metabolic stability.[1]
Calculate Percent Remaining: The peak area ratio (Parent Compound / Internal Standard) at each time point is expressed as a percentage of the ratio at time zero.
Determine Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) is determined by linear regression.
t½ = 0.693 / k
Calculate Intrinsic Clearance (CLint): This value represents the inherent metabolic capacity of the liver.[27][29]
For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Number of Cells in millions)
These in vitro CLint values can then be scaled using well-established models to predict in vivo human hepatic clearance, a critical parameter for dose prediction.[21][29]
In Vitro t½ (minutes)
Intrinsic Clearance (CLint)
Predicted In Vivo Clearance
> 120
Low
Low
30 - 120
Intermediate
Intermediate
< 30
High
High
Part 4: Synthesis and Final Prediction for 5-(2-Fluorophenyl)oxazolidin-2-one
By integrating our in silico and in vitro frameworks, we can formulate a robust prediction for our compound.
Expected Profile: Given the electron-withdrawing nature of the 2-fluorophenyl group, we predict that aromatic hydroxylation will be a relatively slow metabolic pathway.[5][7] The primary site of metabolism is more likely to be aliphatic hydroxylation on the oxazolidinone ring, but this is also not predicted to be an exceptionally labile site.
Predicted Outcome: We hypothesize that 5-(2-Fluorophenyl)oxazolidin-2-one will exhibit low to intermediate intrinsic clearance in both human liver microsome and hepatocyte assays. A half-life greater than 30 minutes is anticipated. The data from the hepatocyte assay will be crucial to confirm if Phase II conjugation pathways (e.g., glucuronidation of a hydroxylated metabolite) contribute significantly to its clearance.
This predictive assessment provides drug development professionals with the confidence to advance the molecule, knowing that it is unlikely to fail due to rapid metabolic breakdown. Should the compound prove to be more unstable than predicted, this same framework allows us to identify the metabolic "hotspot," guiding medicinal chemists in making structural modifications to improve stability.[31][32]
References
WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
ACS Publications. (2022, September 2). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology.
Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services.
NIH Research Festival. (2016, September 15). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques.
Domainex. (n.d.). Hepatocyte Stability Assay.
Portland Press. (n.d.). In silico approaches to predicting drug metabolism, toxicology and beyond.
Application Note: Enantioselective Synthesis Protocols for 5-(2-Fluorophenyl)oxazolidin-2-one
This Application Note is structured to provide a rigorous, field-validated guide for the enantioselective synthesis of 5-(2-Fluorophenyl)oxazolidin-2-one. It prioritizes high enantiomeric excess (ee), scalability, and op...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a rigorous, field-validated guide for the enantioselective synthesis of 5-(2-Fluorophenyl)oxazolidin-2-one. It prioritizes high enantiomeric excess (ee), scalability, and operational safety.
Executive Summary & Strategic Rationale
The 5-aryl-oxazolidin-2-one scaffold is the pharmacophore backbone of the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid) and reversible MAO inhibitors. The specific introduction of a 2-fluorophenyl moiety introduces unique electronic and steric challenges compared to the standard 3-fluoro-4-morpholinyl systems.
The critical quality attribute (CQA) for this synthesis is the stereochemistry at the C5 position . The (S)-enantiomer is typically the bioactive conformer for antibacterial activity, while the (R)-enantiomer is often required for MAO inhibition studies.
This guide details two distinct, self-validating protocols:
Protocol A (The Industrial Standard): Hydrolytic Kinetic Resolution (HKR) using Jacobsen’s Catalyst. Best for multigram-to-kilogram scale where >99% ee is required.
Protocol B (The Direct Oxidative Route): Sharpless Asymmetric Dihydroxylation (AD). Best for rapid access from alkene precursors without resolution losses.
Protocol A: Hydrolytic Kinetic Resolution (HKR)
Core Mechanism: Kinetic resolution of the racemic epoxide using a chiral Co(III)-salen complex.
Target Output: (R)-2-(2-fluorophenyl)oxirane (Precursor to (S)-Oxazolidinone).
Strategic Causality
We utilize the HKR method because ortho-fluorine substitution on the phenyl ring creates steric bulk that can impede direct asymmetric epoxidation methods (like Shi epoxidation). The HKR, however, relies on the bimetallic cooperative mechanism of the Co-salen complex, which accommodates ortho-substituted styrenes effectively, provided the reaction time is optimized.
Procedure: Dissolve the Co(II) complex in Toluene. Add Acetic Acid (2 equiv.) and stir open to air for 1 hour. Remove solvent in vacuo to obtain the active (R,R)-Co(III)-OAc complex.
Scientist’s Note: The color change from red (Co-II) to dark brown (Co-III) is the visual validation of activation.
Step 2: The Resolution
Substrate: Racemic 2-(2-fluorophenyl)oxirane (prepared via mCPBA epoxidation of 2-fluorostyrene).
Conditions:
Dissolve racemic epoxide (1.0 equiv) and (R,R)-Co-catalyst (0.5 mol%) in THF (0.5 M concentration).
Cool to 0°C.
Add H₂O (0.55 equiv) dropwise. Crucial: Do not add excess water; it stops the reaction at 50% conversion.
Warm to RT and stir for 18–24 hours.
Monitoring: Monitor by Chiral GC/HPLC. The (S)-epoxide hydrolyzes to the diol, leaving the (R)-epoxide intact.
Workup: Distill the unreacted (R)-epoxide (lower boiling point) from the diol residue.
Validation: Target >99% ee. If <98%, recrystallize the epoxide from cold hexanes (if solid) or repeat HKR with 0.1 mol% catalyst.
Step 3: Regioselective Ring Opening & Cyclization
To obtain the 5-substituted oxazolidinone, the nitrogen nucleophile must attack the terminal carbon.
Aminolysis: Treat (R)-epoxide with 28% aqueous ammonia in MeOH (sealed tube, 60°C).
Result: (S)-1-amino-2-(2-fluorophenyl)ethanol.
Regioselectivity Check: 2-F-phenyl group directs attack to the terminal carbon due to benzylic stabilization of the transition state oxygen.
Cyclization: Dissolve amino alcohol in dry DCM. Add 1.1 equiv 1,1'-Carbonyldiimidazole (CDI) . Stir at RT for 4 hours.
Mechanism:[1][2][3][4][5][6][7][8][9][10] CDI activates the amine to an imidazole-urea, which then undergoes intramolecular attack by the hydroxyl group.
Visualized Pathway (Protocol A)
Figure 1: Workflow for the Hydrolytic Kinetic Resolution route. Note the bifurcation at the HKR step.
Core Mechanism: Enantioselective oxidation of the alkene to a diol, followed by stereospecific conversion to the oxazolidinone.
Target Output: Direct synthesis of (S)-5-(2-fluorophenyl)oxazolidin-2-one.
Strategic Causality
This route avoids the 50% yield cap of kinetic resolution. It is ideal when the starting material (2-fluorostyrene) is expensive or limited. We use AD-mix-α to target the (S)-diol (based on the mnemonic for styrene derivatives).
Dissolve AD-mix-α (1.4 g/mmol alkene) in solvent. Cool to 0°C.[9]
Add 2-fluorostyrene. Stir vigorously at 0°C for 24h.
Quench with Sodium Sulfite (Na₂SO₃).
Result: (S)-1-(2-fluorophenyl)ethane-1,2-diol.
Validation: Check ee by chiral HPLC. Expect >95% ee.[1][9][11]
Step 2: Cyclic Carbonate/Sulfate Formation
Direct cyclization with phosgene is hazardous. We prefer the Cyclic Sulfate route for cleaner nucleophilic displacement.
Sulfate Formation: Treat the diol with Thionyl Chloride (SOCl₂) to form the cyclic sulfite, then oxidize with catalytic RuCl₃/NaIO₄ to the cyclic sulfate.
Why: Cyclic sulfates are highly reactive electrophiles (like "super-epoxides").
Step 3: Ring Opening & Closure
Displacement: React cyclic sulfate with Sodium Azide (NaN₃) in Acetone/Water.
Regiochemistry: Azide attacks the least hindered carbon (terminal), inverting the center? No, terminal carbon is not chiral. The benzylic center retains configuration because it is not attacked.
Result: Azido-sulfate intermediate. Hydrolysis yields the azido-alcohol.
Reduction-Cyclization: Hydrogenation (H₂, Pd/C) of the azido-alcohol in the presence of (Boc)₂O or directly with CDI after reduction.
Alternative (One-Pot): Staudinger reaction (PPh₃) followed by CO₂ or isocyanate capture.
Visualized Pathway (Protocol B)
Figure 2: Workflow for the Asymmetric Dihydroxylation route via Cyclic Sulfate.
Comparative Analysis & Data
Parameter
Protocol A (HKR)
Protocol B (Sharpless AD)
Max Theoretical Yield
50% (unless recycling diol)
100%
Enantiomeric Excess
>99% (after recrystallization)
90–97%
Step Count
4 (Epoxidation, HKR, Opening, Cyclization)
4 (AD, Sulfate, Azide, Cyclization)
Scalability
High (Kg scale proven)
Moderate (Osmium toxicity)
Safety Profile
Excellent (No azides required if using NH3)
Moderate (Azide/Osmium handling)
Cost
Low (Salen ligand is cheap)
Medium (AD-mix reagents)
Troubleshooting & Expert Insights
The "Ortho-Fluoro" Effect
The 2-fluoro substituent exerts a significant electron-withdrawing inductive effect (-I), deactivating the styrene double bond.
Impact on HKR: The epoxide is less electron-rich. The Lewis Acid activation by Co(III) is slightly weaker. Solution: Increase catalyst loading to 0.8 mol% or extend reaction time to 36h.
Impact on AD: The reaction may be sluggish. Solution: Add Methanesulfonamide (1 equiv) to accelerate hydrolysis of the Osmium ester.
Self-Validating the Protocol
Checkpoint 1 (HKR): 1H NMR of the crude HKR mixture.[12] The epoxide CH proton (approx 4.0 ppm) and diol CH proton (approx 4.8 ppm) must integrate to a 1:1 ratio. If epoxide > diol, add 0.1 eq water and stir longer.
Checkpoint 2 (Cyclization): IR Spectroscopy. Appearance of the strong carbamate C=O stretch at ~1750 cm⁻¹ and disappearance of OH/NH stretches confirms ring closure.
References
Jacobsen's HKR Mechanism & Protocol
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[13] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 277(5328), 936–938.
Synthesis of Linezolid Analogs (Relevance to 2-Fluoro derivatives)
Brickner, S. J., et al. (1996).[14] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.
Sharpless Asymmetric Dihydroxylation Guide
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[1] "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547.
Cyclic Sulfate Methodology
Gao, Y., & Sharpless, K. B. (1988). "Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of cyclic sulfates." Journal of the American Chemical Society, 110(22), 7538–7539.
Application Note: Reagents for Cyclization of Amino Alcohols to 5-(2-Fluorophenyl)oxazolidin-2-one
Part 1: Strategic Overview The 5-aryl-oxazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the core structure for the oxazolidinone class of antibiotics (e.g., Linezolid...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview
The 5-aryl-oxazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the core structure for the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid). The specific derivative 5-(2-fluorophenyl)oxazolidin-2-one represents a critical intermediate where the fluorine substitution on the phenyl ring modulates lipophilicity and metabolic stability.
This guide addresses the critical synthetic step: the intramolecular cyclization (carbonylation) of the 1,2-amino alcohol precursor. While the transformation is conceptually simple, the choice of reagent dictates the impurity profile, safety requirements, and scalability of the process.
The Chemical Challenge
The cyclization requires the insertion of a carbonyl equivalent between the amine and the alcohol. The reaction is driven by the nucleophilicity of the amine (high) and the alcohol (moderate), necessitating an electrophilic carbonyl source that is reactive enough to close the ring but selective enough to avoid polymerization.
Part 2: Reagent Selection Landscape
The following table contrasts the three primary reagent classes for this transformation.
Feature
1,1'-Carbonyldiimidazole (CDI)
Triphosgene (BTC)
Dialkyl Carbonates (DMC/DEC)
Role
Mild, crystalline carbonyl source
Solid phosgene equivalent
Green solvent/reagent
Reactivity
Moderate (Activation required)
High (Exothermic)
Low (Requires heat/base)
Byproducts
Imidazole (Water soluble)
HCl, trace Phosgene
Alcohols (MeOH/EtOH)
Safety Profile
High (Non-toxic solid)
Low (Generates toxic gas in situ)
High (Flammable liquid)
Scale Suitability
Lab to Pilot (<10 kg)
Industrial (>100 kg)
Industrial (Green Process)
Cost
Moderate/High
Low
Very Low
Recommendation
Primary Choice for R&D
Choice for Scale-up
Choice for Sustainability
Part 3: Detailed Experimental Protocols
Method A: CDI-Mediated Cyclization (The "Gold Standard" for R&D)
Best for: High purity requirements, mild conditions, and avoiding toxic gases.
Mechanism: The amine attacks CDI to form an acyl-imidazole intermediate. The hydroxyl group then attacks this intermediate intramolecularly, displacing the second imidazole to close the ring.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Catalyst (Optional): DMAP (0.1 equiv) – accelerates the second step.
Step-by-Step Protocol:
Preparation: Charge an oven-dried round-bottom flask with 2-amino-1-(2-fluorophenyl)ethanol (10 mmol) and anhydrous DCM (50 mL).
Addition: Cool the solution to 0°C. Add CDI (12 mmol) portion-wise over 15 minutes. Reason: Controlling the addition prevents localized exotherms and dimerization.
Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–6 hours. Monitor by TLC or LC-MS.
Checkpoint: If the intermediate (N-acyl imidazole) persists, heat to reflux (40°C) for 1 hour.
Quench: Dilute with DCM (50 mL) and wash with 1M HCl (2 x 30 mL). Reason: The acid wash protonates and removes the imidazole byproduct.
Workup: Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (SiO₂, 0-5% MeOH in DCM).
Method B: Triphosgene-Mediated Cyclization (The "Robust" Method)
Best for: Stubborn substrates, scale-up, and cost-efficiency.
Mechanism: Triphosgene decomposes in situ to generate phosgene equivalents. The reaction is rapid and irreversible.
Safety Check: Ensure the fume hood is functioning at max capacity. Prepare a saturated aqueous NaHCO₃ or NaOH quenching bath for glassware.
Solubilization: Dissolve the amino alcohol (10 mmol) and TEA (25 mmol) in DCM (60 mL) and cool to -78°C (or 0°C if -78°C is unavailable, but selectivity is lower).
Addition: Dissolve Triphosgene (3.5 mmol) in DCM (10 mL) and add dropwise over 30 minutes. Reason: Slow addition at low temp favors intramolecular cyclization over intermolecular polymerization.
Cyclization: Allow the mixture to warm to room temperature over 2 hours.
Quench:Carefully add saturated aqueous NH₄Cl. Caution: Gas evolution (CO₂) may occur.
Workup: Separate layers. Wash organic phase with 1M HCl (to remove excess TEA), water, and brine.
Isolation: Dry and concentrate. This method often yields product of sufficient purity to bypass chromatography.
Part 4: Visualizing the Workflow
The following diagrams illustrate the reaction mechanism and the decision logic for reagent selection.
Part 5: Analytical Validation
To confirm the successful formation of 5-(2-Fluorophenyl)oxazolidin-2-one , ensure the following spectral characteristics are met:
IR Spectroscopy:
Key Signal: Appearance of a strong cyclic carbamate carbonyl stretch at 1740–1760 cm⁻¹ .
Absence: Disappearance of the broad O-H/N-H stretches typical of the amino alcohol starting material.
¹H NMR (DMSO-d₆ or CDCl₃):
Ring Protons: The CH proton at the 5-position (benzylic) typically shifts downfield (approx. δ 5.5–5.8 ppm) compared to the precursor.
NH Proton: A broad singlet around δ 7.5–8.0 ppm (solvent dependent).
Diastereotopic CH₂: The protons at the 4-position will appear as distinct multiplets due to the adjacent chiral center.
¹⁹F NMR:
Useful for monitoring reaction conversion without workup. The shift of the fluorine signal on the phenyl ring will change slightly upon cyclization due to the change in the electronic environment of the nearby alkyl chain.
Part 6: References
General CDI Protocol: Patil, S. C., et al. "Synthesis of Oxazolines Mediated by Carbonyldiimidazole and its antibacterial activity."[1] Indo American Journal of Pharmaceutical Research, 2015.
Triphosgene Applications: Kartika, R., et al.[2][3] "Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols." Journal of Organic Chemistry, 2013.[4]
Green Chemistry (Carbonates): Shaikh, A. A., & Sivaram, S.[5] "Organic Carbonates." Chemical Reviews, 1996. (General reference for carbonate chemistry). See also: Frontiers in Chemistry, "Dialkyl Carbonates in the Green Synthesis of Heterocycles", 2019.
Oxazolidinone Antibiotic Synthesis: Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents." Journal of Medicinal Chemistry, 1996. (Foundational text for Linezolid-type synthesis).
One-Pot Procedures: Matsuoka, J., et al.[6] "Efficient sequential intramolecular cyclization of amino alcohol carbamates..." Organic Letters, 2022.[6]
Application Note & Protocol: High-Purity Recrystallization of 5-(2-Fluorophenyl)oxazolidin-2-one
Abstract This document provides a detailed protocol for the purification of 5-(2-Fluorophenyl)oxazolidin-2-one, a key intermediate in pharmaceutical synthesis. Recrystallization is a fundamental technique for achieving t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed protocol for the purification of 5-(2-Fluorophenyl)oxazolidin-2-one, a key intermediate in pharmaceutical synthesis. Recrystallization is a fundamental technique for achieving the high purity required for active pharmaceutical ingredients (APIs) and their precursors.[1][2][3] This guide explains the underlying principles of solvent selection and crystallization kinetics, offering a robust, step-by-step procedure designed for reproducibility and scalability. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries.
Introduction: The Rationale for Recrystallization
5-(2-Fluorophenyl)oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are pivotal structural motifs in medicinal chemistry.[4] The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[5] The core principle involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a highly ordered crystal lattice that inherently excludes mismatched impurity molecules.[5][6] The success of this process hinges on selecting an appropriate solvent in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain either highly soluble or insoluble throughout the temperature range.
Health & Safety Precautions
All procedures should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for 5-(2-Fluorophenyl)oxazolidin-2-one and all solvents used before beginning the procedure.
Materials & Equipment
Materials:
Crude 5-(2-Fluorophenyl)oxazolidin-2-one
Isopropyl Alcohol (IPA), Reagent Grade
Deionized Water
Activated Carbon (optional, for colored impurities)
Celatom® or filter aid (optional)
Equipment:
Erlenmeyer flask(s)
Hot plate with magnetic stirring capability
Magnetic stir bar
Condenser (recommended to prevent solvent loss)
Glass funnel
Fluted filter paper
Büchner funnel and filtration flask
Vacuum source
Watch glass
Spatula
Beakers
Graduated cylinders
Drying oven or vacuum desiccator
Recrystallization Workflow Overview
The following diagram outlines the key stages of the purification process.
Caption: A flowchart illustrating the sequential steps of the recrystallization process.
Detailed Step-by-Step Protocol
This protocol is optimized for a starting quantity of approximately 5.0 grams of crude material. Adjust solvent volumes proportionally for different scales.
Phase 1: Solvent Selection and Dissolution
The choice of solvent is critical. Isopropyl alcohol (IPA) is a suitable starting point as it is a polar protic solvent capable of dissolving many organic molecules at elevated temperatures. For oxazolidinone derivatives, alcohols and other polar organic solvents are often effective.[7][8]
Preparation : Place 5.0 g of crude 5-(2-Fluorophenyl)oxazolidin-2-one into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
Solvent Addition : Add an initial volume of 20 mL of isopropyl alcohol to the flask. This initial volume is intended to be insufficient for complete dissolution at room temperature.
Heating and Dissolution : Place the flask on a hot plate and begin stirring. Heat the slurry to a gentle boil. A condenser should be fitted to the flask to prevent solvent evaporation.[9]
Achieving Saturation : Continue adding small portions (1-2 mL) of hot IPA to the boiling mixture until all the solid material has just dissolved. It is crucial to add the minimum amount of hot solvent necessary to achieve complete dissolution to ensure the solution is saturated, maximizing yield upon cooling.[9] Note the total volume of solvent used.
Phase 2: Decolorization and Hot Filtration (Optional)
If the resulting solution is colored due to soluble impurities, activated carbon can be used for decolorization. If there are insoluble particulate impurities, a hot filtration is necessary.
Decolorization : If needed, remove the flask from the heat source and allow it to cool slightly below its boiling point. Add a small amount of activated carbon (approx. 1-2% of the solute weight). Caution : Never add charcoal to a boiling solution, as it can cause violent bumping.[10] Reheat the mixture to boiling for 2-3 minutes.
Hot Filtration : To remove the activated carbon or any other insoluble impurities, perform a rapid filtration of the hot solution through a pre-heated funnel containing fluted filter paper, collecting the filtrate in a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
Phase 3: Crystallization
The rate of cooling directly influences crystal size and purity. Slower cooling generally results in larger, purer crystals because it allows for the selective deposition of the desired molecules onto the growing crystal lattice.[5]
Slow Cooling : Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Placing the flask in an insulated container can facilitate gradual cooling.[9] Crystal formation should be observed as the solution cools.
Seeding (Optional) : If crystallization does not initiate spontaneously, it can be induced by "seeding" — adding a tiny crystal of the pure compound to the solution to serve as a nucleation point.[1][5]
Maximizing Yield : Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.
Phase 4: Isolation and Washing
Vacuum Filtration : Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold IPA.
Crystal Collection : Swirl the cold slurry in the Erlenmeyer flask and pour it into the Büchner funnel under vacuum.
Washing : With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold IPA. This wash removes any residual soluble impurities adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid redissolving the product.
Phase 5: Drying
Initial Drying : Continue to draw air through the filter cake on the Büchner funnel for several minutes to remove the bulk of the solvent.
Final Drying : Transfer the crystalline solid to a pre-weighed watch glass. Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.
Quantitative Parameters & Expected Results
Parameter
Value / Guideline
Rationale
Starting Material
5.0 g (Crude)
Standard lab scale for protocol development.
Solvent System
Isopropyl Alcohol (IPA)
Good solubility differential for polar organic compounds.
Solvent Volume Ratio
Approx. 4-6 mL per gram of crude solid
Aims for a saturated solution at boiling point to maximize yield.
Heating Temperature
~82 °C (Boiling point of IPA)
Ensures complete dissolution of the target compound.
Cooling Protocol
Slow cool to ~20-25 °C, then 0-5 °C
Promotes the formation of pure, well-defined crystals.
Expected Yield
75-90%
Recovery depends on the initial purity and adherence to the protocol.
Expected Purity
>99% (by HPLC/qNMR)
Recrystallization is highly effective at removing minor impurities.[11]
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
No Crystals Form
Too much solvent was added; solution is not supersaturated.
Reheat the solution to evaporate some of the solvent. Allow to cool again. Consider seeding the solution.
Oiling Out
The solution is supersaturated above the melting point of the solute; cooling is too rapid.
Reheat the solution to dissolve the oil. Add a slightly larger volume of solvent and allow for slower cooling.
Poor Recovery/Low Yield
Too much solvent used; crystals washed with warm solvent; premature crystallization during hot filtration.
Ensure minimum solvent is used. Wash crystals only with ice-cold solvent. Ensure filtration apparatus is pre-heated.
Colored Crystals
Colored impurities were not fully removed.
Repeat the recrystallization, ensuring the use of an appropriate amount of activated carbon during the process.
References
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
Pharmaceutical Crystallization in drug development. Syrris. [Link]
Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure...
Advanced Microwave-Assisted Synthesis of Fluorinated Oxazolidinones
Application Note & Protocol Guide Executive Summary Fluorinated oxazolidinones represent a critical class of antimicrobial pharmacophores, exemplified by blockbuster drugs like Linezolid and Tedizolid . The fluorine atom...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary
Fluorinated oxazolidinones represent a critical class of antimicrobial pharmacophores, exemplified by blockbuster drugs like Linezolid and Tedizolid . The fluorine atom enhances metabolic stability and lipophilicity, while the oxazolidinone core binds to the 50S ribosomal subunit to inhibit bacterial protein synthesis.
Traditional synthesis often relies on phosgene derivatives, high temperatures, or prolonged reaction times (12–24 hours). This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes, eliminate toxic reagents (phosgene-free), and improve yields through efficient dipolar polarization.
Strategic Synthetic Pathways
The following diagram outlines the two primary routes covered in this guide: the "Green" Carbonylation route and the "Convergent" Mannich route for complex scaffolds.
Figure 1: Strategic pathways for microwave-assisted assembly of the oxazolidinone core.
Protocol 1: Green Carbonylation of Fluorinated Amino Alcohols
Objective: Synthesis of 4-substituted fluorinated oxazolidinones using Diethyl Carbonate (DEC) as a safe, phosgene-free C1 synthon.
Mechanism & Rationale
Microwave irradiation efficiently couples the dielectric heating of the polar amino alcohol with the carbonyl center of DEC. The reaction proceeds via a carbamate intermediate followed by intramolecular cyclization.
Why MW? Conventional heating requires refluxing toluene/DEC for hours. MW drives the elimination of ethanol rapidly, shifting the equilibrium toward the cyclic product.
Why DEC? It avoids the use of toxic phosgene or triphosgene.
Preparation: In a 10 mL microwave-transparent pressure vial, charge the fluorinated amino alcohol (1.0 mmol).
Reagent Addition: Add Diethyl Carbonate (1.5 – 2.0 mL, acting as both reagent and solvent).
Catalyst: Add anhydrous
(0.1 eq, 13.8 mg).
Irradiation: Seal the vessel with a Teflon-lined cap. Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Mode: Dynamic Power (maintaining temperature).
Temperature: 130 °C.
Hold Time: 15 minutes.
Stirring: High.
Work-up:
Cool to room temperature (compressed air cooling).
Evaporate excess DEC under reduced pressure.
Dissolve residue in Ethyl Acetate and wash with water (2x) and brine.
Dry over
and concentrate.
Purification: Recrystallize from EtOAC/Hexane or perform flash chromatography (Silica gel, Hexane:EtOAc 3:1).
Expected Yield: 85–92%
Key Observation: The disappearance of the O-H and N-H stretches in IR and the appearance of the cyclic carbamate C=O signal at ~1750 cm⁻¹.
Protocol 2: Rapid Assembly of Linezolid Analogs (Mannich Route)
Objective: Synthesis of the Linezolid core via a 3-component Mannich reaction followed by cyclization. This route is preferred for creating libraries of antibiotic analogs.
Mechanism & Rationale
This protocol utilizes an L-proline catalyzed Mannich reaction to couple a fluorinated aniline, formaldehyde, and a ketone.[1][2] Microwave irradiation accelerates the condensation step, which is traditionally the rate-limiting bottleneck.
Figure 2: Two-stage microwave protocol for Linezolid analog synthesis.
Step-by-Step Methodology
Mannich Reaction (Step 1):
Mix 3-Fluoro-4-morpholinoaniline (1.0 mmol), Formaldehyde (1.5 eq), and Hydroxyacetone (1.2 eq) in DMSO (2 mL).
Add L-Proline (0.2 eq).
MW Irradiation: 60°C for 45 minutes (Power limit: 60W).
Note: Monitor by TLC/LC-MS for consumption of aniline.
Cyclization (Step 2):
To the crude mixture (or isolated intermediate), add CDI (1.2 eq).
MW Irradiation: 100°C for 15 minutes.
Work-up:
Pour reaction mixture into crushed ice/water.
The fluorinated oxazolidinone typically precipitates as a solid.
Filter, wash with water, and dry.
Recrystallize from Ethanol.
Target Yield: 75–85% (over two steps).
Data Analysis & Troubleshooting
Comparative Efficiency Table
Parameter
Conventional Heating (Oil Bath)
Microwave-Assisted (Protocol 1)
Reaction Time
16 – 24 Hours
15 – 20 Minutes
Temperature
Reflux (110°C+)
130°C (Controlled)
Yield
65 – 70%
85 – 92%
Solvent Usage
High (Toluene/DMF)
Low/Neat
Purity (Crude)
Requires Chromatography
Often requires only recrystallization
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Protocol 1)
Incomplete removal of ethanol byproduct.
Use an open-vessel mode (if safe) or purge vessel headspace between runs to shift equilibrium.
Charring/Decomposition
Hotspots due to high microwave absorption.
Ensure vigorous stirring. Reduce power density or switch to a lower absorbing solvent (e.g., dilute with Toluene).
Incomplete Cyclization (Protocol 2)
Deactivation of CDI by water.
Ensure the Mannich intermediate is dry before adding CDI, or use excess CDI if performing one-pot.
Pressure Spikes
Volatile byproducts (Ethanol/CO2).
Use a vessel with a high-pressure rating (300 psi+). Allow cooling before opening.
References
Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones. Journal of Organic Chemistry. (2022). Demonstrates organocatalytic routes for oxazolidinones under MW.
[Link]
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones Chiral Auxiliaries. Molecules. (2011). Foundational protocol for carbonate-based synthesis.
[Link][4]
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. (2025).[2] Specific protocol for L-proline mediated Mannich reactions for Linezolid analogs.
[Link]
Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System. Molecules. (2021). Alternative green routes using CO2.
[Link]
Advanced Application Note: Solvent Selection & Extraction Protocol for 5-(2-Fluorophenyl)oxazolidin-2-one
Part 1: Executive Summary & Strategic Directive The efficient extraction of 5-(2-Fluorophenyl)oxazolidin-2-one is a critical unit operation in the synthesis of fluorinated chiral auxiliaries and antibiotic pharmacophores...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Directive
The efficient extraction of 5-(2-Fluorophenyl)oxazolidin-2-one is a critical unit operation in the synthesis of fluorinated chiral auxiliaries and antibiotic pharmacophores (e.g., Linezolid analogs). While traditional protocols rely heavily on chlorinated solvents like Dichloromethane (DCM), modern pharmaceutical manufacturing demands a shift toward sustainable, high-performance alternatives.
This guide provides a scientifically grounded protocol for replacing hazardous Class 2 solvents with high-efficiency Class 3 alternatives (Ethyl Acetate, 2-MeTHF) without compromising yield or purity. We analyze the physicochemical properties of the target molecule to dictate the thermodynamic suitability of the extraction medium.
Part 2: Physicochemical Profiling & Solvent Logic
To select the optimal solvent, we must first understand the solute. 5-(2-Fluorophenyl)oxazolidin-2-one possesses a unique duality:
Lipophilic Domain: The 2-fluorophenyl ring contributes to a LogP range of 1.1 – 1.7 (estimated based on structural analogs like Linezolid intermediates). This requires a solvent with moderate non-polar character.
Polar Domain: The oxazolidinone carbamate moiety (-O-CO-NH-) acts as both a hydrogen bond donor and acceptor. This necessitates a solvent capable of disrupting aqueous hydrogen networks.
Solvent Selection Matrix
The following table contrasts traditional solvents with recommended modern alternatives based on ICH Q3C guidelines and extraction efficiency (distribution coefficient,
).
Parameter
Dichloromethane (DCM)
Ethyl Acetate (EtOAc)
2-Methyltetrahydrofuran (2-MeTHF)
Role
Legacy Standard
Standard Alternative
Recommended Advanced
ICH Class
Class 2 (Toxic/Carcinogenic)
Class 3 (Low Toxicity)
Class 3 (Low Toxicity)
Boiling Point
39.6 °C
77.1 °C
80.2 °C
Water Solubility
Low (1.3%)
Moderate (8.3%)
Low (14 g/100g , but forms clean bi-layers)
Peroxide Risk
None
Low
Low (Stabilized)
Extraction Efficiency
High ()
Moderate ()
High ()
Key Advantage
Excellent solubility, low BP
Cheap, available
Higher stability, better phase separation than THF
Scientific Rationale for 2-MeTHF:
Unlike standard THF, 2-MeTHF is immiscible with water, allowing for direct extraction. Its ether oxygen provides strong hydrogen bond acceptance to solvate the oxazolidinone NH, often resulting in higher extraction yields than EtOAc for amide-like structures.
Part 3: Visualized Decision Logic
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the appropriate solvent based on process constraints.
Caption: Decision matrix for selecting the optimal extraction solvent based on regulatory constraints and molecular polarity.
Part 4: Detailed Experimental Protocol
Protocol ID: EXT-OXZ-05
Objective: Isolation of 5-(2-Fluorophenyl)oxazolidin-2-one from aqueous reaction mixture.
Target Purity: >98% (HPLC)
Target Yield: >90%
Action: If the reaction involved strong bases (e.g., NaH, LiHMDS) or acids, quench carefully with water at 0-5°C.
Critical Parameter: Adjust pH to 6.0 – 7.0 .
Why? The oxazolidinone ring is stable, but extreme basicity can lead to hydrolysis of the carbamate. Neutral pH ensures the molecule is in its non-ionized form, maximizing partition into the organic phase.
2. Primary Extraction (The "Split")
Action: Add 2-MeTHF (volume ratio 1:1 relative to aqueous phase). Agitate vigorously for 10 minutes.
Observation: Allow phases to settle. The 2-fluorophenyl group increases density compared to non-halogenated analogs, but the organic phase (2-MeTHF,
) will be the top layer .
Note: If using DCM, the organic layer will be at the bottom.
Repeat: Perform a total of 3 extractions.
Validation: Check the aqueous layer by TLC or HPLC to ensure <1% product remains.
3. The "Polishing" Wash
Action: Combine organic layers and wash once with 10% Brine solution .
Mechanistic Insight: This step removes trapped water and water-soluble impurities (catalyst salts, unreacted amines). Do not use pure water, as it may re-extract polar oxazolidinone species back into the aqueous phase.
4. Drying & Concentration
Action: Dry over anhydrous
for 20 minutes. Filter.
Evaporation: Concentrate under reduced pressure (Rotavap) at 40-45°C .
Caution: 5-(2-Fluorophenyl)oxazolidin-2-one has a melting point range often between 80-120°C (depending on enantiopurity). Avoid overheating the oil/solid residue.
Part 5: Process Visualization
Diagram 2: Extraction Workflow & Phase Management
This diagram illustrates the physical workflow, emphasizing phase identification which is a common source of error.
Caption: Operational workflow for the extraction of 5-(2-Fluorophenyl)oxazolidin-2-one using 2-MeTHF.
Part 6: References
Pfizer Inc. (2000). Linezolid (Zyvox) Synthesis and Extraction Protocols. U.S. Patent 5,688,792. Link
Gao, Y., et al. (2022). A Greener Approach to Oxazolidinone Synthesis Using Deep Eutectic Solvents. ResearchGate. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Link
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link
Cheméo. (2023). Physical Properties of Oxazolidin-2-one Derivatives. Link
Technical Support Center: Purification of 5-(2-Fluorophenyl)oxazolidin-2-one
Current Status: Online Ticket ID: OX-5-ISO-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary Welcome to the technical support hub for 5-(2-Fluorophenyl)oxazolidin-2...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Ticket ID: OX-5-ISO-PUR
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
Welcome to the technical support hub for 5-(2-Fluorophenyl)oxazolidin-2-one . This guide addresses the critical challenge of separating the desired 5-regioisomer (thermodynamically favored pharmacophore) from the 4-regioisomer impurity.
In oxazolidinone synthesis—particularly via the ring-opening of 2-(2-fluorophenyl)oxirane—regioselectivity is governed by the competition between steric control (favoring the 5-isomer) and electronic control (favoring the 4-isomer).[1][2] Because these isomers possess identical molecular weights and similar polarities, standard purification methods often fail. This guide provides a self-validating workflow to identify, remove, and prevent this impurity.
Module 1: Diagnostic & Identification
Q: How do I definitively distinguish the 5-isomer from the 4-isomer impurity?
A: Proton NMR (
H NMR) is the most reliable diagnostic tool.[2] The chemical shift of the proton attached to the chiral center is distinct due to the electronegativity difference between the ring oxygen and nitrogen.
Feature
5-(2-Fluorophenyl)oxazolidin-2-one (Target)
4-(2-Fluorophenyl)oxazolidin-2-one (Impurity)
Structural Key
Phenyl ring attached to C5 (next to Oxygen).[1][2]
The proton is on a carbon attached to an Oxygen atom, causing a significant downfield shift.[1][2]
The proton is on a carbon attached to a Nitrogen atom, resulting in a relatively upfield shift.
Technical Note: The ortho-fluorine atom will introduce additional splitting (
coupling) and may shift signals slightly downfield compared to unsubstituted phenyl analogs.[1][2] Always integrate the H-5 region; if you see a minor multiplet around 4.8 ppm, you have the 4-isomer impurity.[1][2]
Module 2: Purification Strategies
Q: Flash chromatography failed to separate the isomers. What is the next step?
A: Regioisomers of oxazolidinones are notoriously difficult to separate on standard silica gel due to overlapping
values.[2] Recrystallization is the industry standard for this separation.[2] If that fails, Supercritical Fluid Chromatography (SFC) is the preferred alternative.
Protocol A: The Recrystallization Matrix (Primary Method)
Oxazolidinones are typically crystalline solids.[2] The 5-isomer and 4-isomer often have different crystal lattice energies.[1][2]
Step-by-Step Optimization:
Solvent Screening: Test solubility in the following systems. The goal is a system where the impurity remains in the mother liquor (or vice versa).
System 1: Ethyl Acetate / Hexanes (Start 1:3 ratio).[2]
System 2: Isopropanol (IPA) (Hot dissolution, slow cool).
If crystallization yields an oil or amorphous solid, use these specific stationary phases.
Achiral Phase: Amine-functionalized silica (NH2-silica) often provides better resolution than standard silica due to hydrogen bonding differences with the carbamate NH.[1][2]
Chiral Phase (SFC/HPLC): Even if the material is racemic, chiral columns (e.g., Chiralpak AD-H or OD-H) are highly effective at separating regioisomers because the 3D spatial arrangement interacts differently with the amylose/cellulose matrix.[1][2]
Visual Workflow: Purification Decision Tree
Figure 1: Decision matrix for isolating the target oxazolidinone from its regioisomer.
Module 3: Prevention (Root Cause Analysis)
Q: Why is the 4-isomer forming, and how do I stop it upstream?
A: The formation of the regioisomer is determined during the ring-opening of the 2-(2-fluorophenyl)oxirane precursor.[1][2]
Mechanism: The synthesis typically involves the attack of a nitrogen nucleophile (carbamate/isocyanate/amine) on the epoxide.
Path A (Desired): Nucleophilic attack at the terminal (
) carbon (Steric control/Sn2).[2] This places the oxygen at the benzylic position 5-isomer .[1][2]
Path B (Impurity): Nucleophilic attack at the benzylic (
) carbon (Electronic control).[2] This places the nitrogen at the benzylic position 4-isomer .[1][2]
Troubleshooting the Reaction:
Catalyst Acidity: Strong Lewis acids increase the cationic character of the benzylic carbon, favoring Path B (impurity). Switch to basic conditions (e.g., LiOtBu, NaH) or milder catalysts (MgI2) to enforce steric control (Path A).
Temperature: High temperatures overcome the activation energy difference between the two transition states.[2] Lower the reaction temperature (0°C to RT) to maximize regioselectivity for the sterically accessible terminal carbon.
Technical Support Center: Optimizing Catalyst Loading for 5-(2-Fluorophenyl)oxazolidin-2-one Production
Introduction 5-(2-Fluorophenyl)oxazolidin-2-one is a key heterocyclic scaffold prevalent in medicinal chemistry, often serving as a crucial intermediate in the synthesis of pharmacologically active compounds. Its efficie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-(2-Fluorophenyl)oxazolidin-2-one is a key heterocyclic scaffold prevalent in medicinal chemistry, often serving as a crucial intermediate in the synthesis of pharmacologically active compounds. Its efficient production is paramount for drug development pipelines. One of the most effective methods for its synthesis is the catalyzed cycloaddition of 2-(2-fluorophenyl)oxirane (an epoxide) with an isocyanate or a CO2 source.
The success of this synthesis hinges on the precise control of reaction parameters, with catalyst loading being one of the most critical. This guide serves as a comprehensive technical resource for researchers, scientists, and process chemists. It provides in-depth troubleshooting advice, validated experimental protocols, and foundational principles to navigate the complexities of optimizing catalyst loading, ensuring reproducible, high-yield production of 5-(2-Fluorophenyl)oxazolidin-2-one.
Section 1: Fundamental Principles of Catalyst Loading
In catalytic reactions, the catalyst's concentration is a double-edged sword. It governs the reaction kinetics but can also introduce complexities like side reactions and increased costs. Understanding the relationship between catalyst loading and reaction outcome is essential for process optimization.
The core principle is to find the Optimal Catalyst Loading Zone . Insufficient catalyst loading can lead to slow or incomplete reactions and low conversion rates.[1][2] Conversely, excessive loading does not always equate to better results. It can lead to diminishing returns, where the reaction rate plateaus, or worse, a decrease in selectivity due to the promotion of side reactions, such as the trimerization of isocyanates to isocyanurates.[2][3][4] Furthermore, high catalyst loading increases production costs and can complicate downstream purification processes. The goal is to identify the minimum catalyst amount that achieves maximum conversion and selectivity in a reasonable timeframe.[1][2]
Caption: Relationship between catalyst loading and reaction outcomes.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of 5-(2-Fluorophenyl)oxazolidin-2-one, with a focus on catalyst loading as a primary variable.
Q1: Issue: My reaction shows very low or no conversion to the desired product.
A1: This is a common issue that can often be traced back to the catalyst's effectiveness or concentration.
Potential Cause 1: Insufficient Catalyst Loading.
Scientific Rationale: The concentration of the catalyst directly influences the number of available active sites to facilitate the reaction. Below a certain threshold, the reaction rate will be impractically slow.[1][2][4]
Troubleshooting Steps:
Confirm your calculations for the current catalyst loading (mol%).
Perform a loading screen: set up several small-scale reactions in parallel, incrementally increasing the catalyst loading (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.5 mol%).[3][5]
Monitor each reaction by a suitable analytical method (e.g., TLC, LC-MS) to identify the loading at which the reaction begins to proceed efficiently.
Potential Cause 2: Low or No Catalyst Activity.
Scientific Rationale: The catalyst may have degraded due to improper storage (exposure to air or moisture) or may be inherently unsuitable for the specific substrates.
Troubleshooting Steps:
Verify Catalyst Quality: Use a freshly opened bottle of the catalyst or a new batch. If possible, test its activity on a known, reliable reaction.
Consider a Co-catalyst: Some catalytic systems, particularly those involving metal complexes, require a co-catalyst or additive (like a halide salt) to initiate the catalytic cycle.[3][6] Review the literature for your chosen catalyst class to see if this is necessary.
Check for Inhibitors: Ensure your starting materials and solvent are pure and free from impurities (e.g., water, other nucleophiles) that could poison the catalyst.
Potential Cause 3: Sub-optimal Reaction Temperature.
Scientific Rationale: Many catalytic cycles have a specific activation energy. If the reaction temperature is too low, the catalyst may not be initiated, regardless of its loading.
Troubleshooting Steps: While keeping the catalyst loading constant, gradually increase the reaction temperature (e.g., in 10-15 °C increments) and monitor for product formation. Be aware that excessive heat can lead to side reactions.[5]
Q2: Issue: The reaction works, but I get significant side products, especially a high molecular weight impurity.
A2: This points towards a loss of selectivity, often caused by excessive catalyst activity or concentration. In isocyanate-based cycloadditions, the most common side product is the isocyanurate, formed by the catalyst-mediated trimerization of the isocyanate starting material.[3]
Potential Cause 1: Excessive Catalyst Loading.
Scientific Rationale: Overcrowding of active sites can promote undesired reaction pathways that may have a higher order dependence on the catalyst concentration.[1][2] For this reaction, high catalyst concentration can accelerate the rate of isocyanate trimerization relative to the desired cycloaddition.[3]
Troubleshooting Steps:
Systematically decrease the catalyst loading (e.g., from 2.5 mol% down to 1.5 mol%, 1.0 mol%, etc.).
Analyze the product mixture at each loading to find the point where the formation of the side product is minimized while maintaining an acceptable reaction rate.
Potential Cause 2: High Reaction Temperature.
Scientific Rationale: The activation energy for side reactions may be higher than for the desired reaction. Running the reaction at an unnecessarily high temperature can provide enough energy to overcome this barrier, favoring the side product.
Troubleshooting Steps: Attempt the reaction at a lower temperature. This may require a longer reaction time, but the improvement in selectivity and simplified purification often justifies the trade-off.
Q3: Issue: The reaction starts well but stalls before completion.
A3: This indicates a potential issue with catalyst stability or the presence of inhibitors that are consumed over time.
Potential Cause 1: Catalyst Deactivation.
Scientific Rationale: The catalyst may be degrading under the reaction conditions or being slowly poisoned by an impurity.[2]
Troubleshooting Steps:
Re-charge the Catalyst: Add a second, small portion of fresh catalyst to the stalled reaction. If the reaction proceeds again, catalyst deactivation is the likely cause.
Improve Inertness: Ensure the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon), as moisture or oxygen can deactivate many catalysts. Use anhydrous solvents.
Purify Reagents: An unknown impurity in one of the starting materials could be the culprit. Consider re-purifying your epoxide and isocyanate.
Section 3: Experimental Protocol for Catalyst Loading Optimization
This protocol provides a robust workflow for screening catalyst loading to identify the optimal conditions for your specific setup.
Objective: To determine the minimum catalyst loading required to achieve >95% conversion and >95% selectivity within a defined timeframe.
Materials:
2-(2-Fluorophenyl)oxirane
Isocyanate (e.g., Phenyl isocyanate, as a model)
Catalyst (e.g., a chromium(salphen) complex or a quaternary ammonium salt like TBAB)
Anhydrous solvent (e.g., Toluene or Chlorobenzene)
Parallel reaction block or multiple reaction vials with stir bars
Inert atmosphere setup (N2 or Ar)
Analytical equipment (HPLC or GC-MS)
Caption: Workflow for Catalyst Loading Screening Experiment.
Step-by-Step Methodology:
Preparation:
Prepare a stock solution of the 2-(2-Fluorophenyl)oxirane (e.g., 0.5 M in anhydrous toluene).
Prepare a stock solution of the isocyanate (e.g., 0.5 M in anhydrous toluene).
Prepare a stock solution of the catalyst (e.g., 0.05 M in anhydrous toluene). This allows for accurate dispensing of small quantities.
Reaction Setup:
To five separate, dry reaction vials, add a stir bar.
Purge each vial with an inert gas.
To each vial, add 1.0 mL (0.5 mmol) of the epoxide stock solution.
To each vial, add 1.0 mL (0.5 mmol) of the isocyanate stock solution.
Catalyst Addition:
Vial 1 (0.5 mol%): Add 50 µL of the catalyst stock solution.
Vial 2 (1.0 mol%): Add 100 µL of the catalyst stock solution.
Vial 3 (1.5 mol%): Add 150 µL of the catalyst stock solution.
Vial 4 (2.0 mol%): Add 200 µL of the catalyst stock solution.
Vial 5 (2.5 mol%): Add 250 µL of the catalyst stock solution.
Execution & Monitoring:
Place all vials in a pre-heated reaction block (e.g., 80 °C).[3]
Start stirring.
At regular intervals (e.g., 1, 2, 4, and 8 hours), carefully take a small aliquot from each reaction for analysis. Quench the aliquot in a separate vial containing a suitable solvent (e.g., acetonitrile) for HPLC analysis.
Analysis:
Use HPLC or GC-MS to determine the percentage of remaining starting materials and the formation of the desired product and any major side products.
Calculate Conversion (%) and Selectivity (%) for each data point.
Section 4: Data Presentation and Interpretation
Summarize your results in a clear, concise table to easily compare the outcomes.
Table 1: Sample Results from Catalyst Loading Screen at 4 hours
Catalyst Loading (mol%)
Conversion (%)
Selectivity for Oxazolidinone (%)
Yield (%)
Observations
0.5
35
>99
35
Reaction is slow but very clean.
1.0
85
>99
85
Good conversion and excellent selectivity.
1.5
>98
98
>96
Optimal performance; near-full conversion with high selectivity.
Based on the sample data above, 1.5 mol% represents the optimal catalyst loading. It achieves near-quantitative conversion and yield without a significant drop in selectivity. While 1.0 mol% is cleaner, it requires a longer reaction time. Loadings of 2.0 mol% and higher lead to increased side-product formation, demonstrating the negative impact of catalyst overloading.[2][3]
Section 5: Frequently Asked Questions (FAQs)
Q: What is a typical catalyst loading range for oxazolidinone synthesis?
A: For many efficient catalyst systems, including metal-salen/salphen complexes and bifunctional organocatalysts, the optimal range is typically between 0.5 mol% and 5 mol%.[3][5] However, this is highly dependent on the specific catalyst, substrates, and conditions.
Q: How do I choose the right catalyst to begin my optimization?
A: Start with a literature review for the cycloaddition of similar epoxides. Catalysts that are frequently reported include chromium or aluminum salen complexes, quaternary ammonium halides (e.g., TBAB), and various Lewis acids.[3][5] Bifunctional catalysts that contain both a Lewis acid site and a nucleophilic site are often highly effective.[5][7]
Q: Can I reuse my catalyst?
A: This depends on the type of catalyst. Homogeneous catalysts, which are dissolved in the reaction media, are often difficult to recover and reuse. If catalyst reuse is a priority, consider exploring heterogeneous catalysts (solid-supported) which can be filtered off and potentially reactivated.[8]
Q: What are the best analytical techniques for monitoring reaction progress and purity?
A:HPLC (High-Performance Liquid Chromatography) with a UV detector is excellent for quantitative analysis, allowing you to accurately measure the consumption of starting materials and the formation of products and byproducts. LC-MS is useful for identifying unknown impurities. For quick, qualitative checks of reaction progress, TLC (Thin-Layer Chromatography) is often sufficient. ¹H NMR of the crude reaction mixture can also provide a clear picture of conversion and the ratio of product to side products.
References
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). National Center for Biotechnology Information. Available at: [Link]
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Science, Technology, Education, and Management. Available at: [Link]
Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. (2017). White Rose Research Online. Available at: [Link]
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Science, Technology, Education, and Management. Available at: [Link]
How Catalyst Loading Controls Electro-Fenton Reaction Efficiency. (2025). Preprints.org. Available at: [Link]
Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. (2017). Semantic Scholar. Available at: [Link]
One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate. (2020). Beilstein Archives. Available at: [Link]
Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2024). AJPO Journals. Available at: [Link]
Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. (2018). Royal Society of Chemistry. Available at: [Link]
Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides. (2017). National Center for Biotechnology Information. Available at: [Link]
[4-(2-Hydroxyphenyl)imidazolium Salts as Organocatalysts for Cycloaddition of Isocyanates and Epoxides to Yield Oxazolidin-2-one. (2021). White Rose Research Online. Available at: [Link]
The preparation of a intermediate for Linezolid. (2022). ResearchGate. Available at: [Link]
Effect of Catalysts on Selectivity. (2021). Reddit. Available at: [Link]
A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. (2000). Korean Chemical Society. Available at: [Link]
Protonated Porphyrins: Bifunctional Catalysts for the Metal-Free Synthesis of N-Alkyl-Oxazolidinones. (2019). Wiley Online Library. Available at: [Link]
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2018). National Center for Biotechnology Information. Available at: [Link]
Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as. (2012). ScienceDirect. Available at: [Link]
Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. (2024). National Center for Biotechnology Information. Available at: [Link]
CO2 fixation: cycloaddition of CO2 to epoxides using practical metal-free recyclable catalysts. (2020). Royal Society of Chemistry. Available at: [Link]
Solvent- and Co-Catalyst-Free Cycloaddition of Carbon Dioxide and Epoxides Catalyzed by Recyclable Bifunctional Niobium Complexes. (2023). MDPI. Available at: [Link]
Catalyst-Free Process for the Synthesis of 5-Aryl-2-oxazolidinones via Cycloaddition Reaction of Aziridines and Carbon Dioxide. (2025). ResearchGate. Available at: [Link]
An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. (2007). Organic Chemistry Portal. Available at: [Link]
Catalytic Strategies for the Cycloaddition of Pure, Diluted, and Waste CO 2 to Epoxides under Ambient Conditions. (2026). ResearchGate. Available at: [Link]
The CO2 cycloaddition to epoxides and aziridines promoted by porphyrin-based catalysts. (2025). ResearchGate. Available at: [Link]aziridines_promoted_by_porphyrin-based_catalysts)
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification Strategies for Crude 5-(2-Fluorophenyl)oxazolidin-2-one
Introduction: The Fluorine Factor
Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your crude 5-(2-Fluorophenyl)oxazolidin-2-one is behaving unexpectedly—perhaps it is oiling out during crystallization, retaining a stubborn yellow hue, or showing a persistent regioisomer impurity by HPLC.
The 2-fluorophenyl moiety introduces unique physicochemical challenges compared to its non-fluorinated or 4-substituted analogs. The fluorine atom at the ortho position increases lipophilicity and disrupts planar stacking in the crystal lattice due to steric and electrostatic repulsion with the oxazolidinone carbonyl. This often leads to lower melting points and a higher tendency for the product to "oil out" rather than precipitate cleanly.
This guide is not a generic recipe; it is a troubleshooting system designed to navigate these specific molecular behaviors.
Q: My crude product forms a biphasic oil instead of crystals upon cooling. How do I fix this "oiling out"?
A: Oiling out (liquid-liquid phase separation) occurs when the temperature drops below the solubility limit of the oil before it drops below the solubility limit of the crystal. This is common with fluorinated intermediates in alcohol/water mixtures.
Corrective Protocol: The "Cloud Point" Approach
Switch Solvent Systems: If you are using MeOH/Water or EtOH/Water, switch to Ethyl Acetate (EtOAc) / n-Heptane . The miscibility gap is different, and EtOAc solvates the fluorinated ring better, preventing premature oiling.
Iso-Refractive Seeding:
Dissolve crude mass in minimal EtOAc at reflux (approx. 70°C).
Add n-Heptane dropwise until the solution turns slightly turbid (the cloud point).
Critical Step: Add a small amount of EtOAc to just clear the turbidity.
Cool to 40°C and add seed crystals (0.5 wt%). Do not stir vigorously; shear force can induce oiling.
Once a seed bed forms, slowly add the remaining anti-solvent (Heptane) over 2 hours while cooling to 0°C.
Q: What is the optimal solvent system for removing the 4-phenyl regioisomer?
A: The 5-substituted oxazolidinone is typically the thermodynamic product, but the 4-substituted kinetic byproduct often co-precipitates.
Data: Solvent Efficiency Table
Solvent System
Yield (Typical)
Regioisomer Purge
Comments
EtOAc / n-Heptane (1:3)
85-90%
Moderate
Best for general purity and handling.
Isopropanol (IPA)
75-80%
High
Recommended. The 4-isomer often remains soluble in the mother liquor at 0°C.
Toluene
60-70%
Low
High losses; use only if product is highly impure.
Ethanol / Water
>90%
Poor
High risk of oiling out; poor isomer selectivity.
Module 2: Impurity Profiling & Scavenging
Q: The product has a persistent yellow/orange color even after crystallization. Is this a metal contaminant?
A: If you synthesized this via Pd-catalyzed cross-coupling or using metal azides, yes. However, in oxazolidinone synthesis, color often comes from oligomeric byproducts of the isocyanate/epoxide reaction.
De-Colorization Workflow:
Do not use loose carbon. It inevitably leaks fines into the filtrate, causing downstream aggregation.
Use a Carbon-Impregnated Filter (e.g., Cuno or ZetaCarbon).
The "Hot Filtration" Rule: Dissolve the compound in 10 volumes of EtOAc at 60°C. Pass through the carbon filter while hot. If the solution cools in the filter, the product will crystallize inside the carbon matrix, leading to massive yield loss.
Q: How do I remove unreacted 2-fluorostyrene oxide or 2-fluoroaniline precursors?
A: These are lipophilic impurities that co-crystallize.
For Epoxides: A wash with 0.1 M HCl during the workup opens the epoxide to the diol, which is water-soluble and stays in the aqueous phase.
For Anilines: These are the most troublesome. A standard acid wash often fails because the fluorinated aniline is weakly basic. Use a sulfonic acid resin (e.g., Amberlyst 15) in the organic phase prior to crystallization.
Module 3: Advanced Purification (Chromatography)
Q: Crystallization failed to reach >98% purity. How should I approach Flash Chromatography?
A: Fluorinated oxazolidinones "tail" significantly on silica due to hydrogen bonding with silanols.
Chromatography Parameters:
Stationary Phase: Standard Silica (40-63 µm).
Mobile Phase Modifier: You must use a modifier to suppress tailing. Add 1% Triethylamine (TEA) or 0.5% Acetic Acid to the eluent.
Gradient:
Start: 100% Dichloromethane (DCM).
Ramp: 0% to 5% Methanol over 10 CV (Column Volumes).
Note: Avoid EtOAc/Hexane for flash if separation is tight; DCM/MeOH provides better selectivity for the polar oxazolidinone core.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Caption: Logical workflow for the isolation of 5-(2-Fluorophenyl)oxazolidin-2-one, addressing color removal and phase separation issues.
Module 4: Analytical Validation
Q: How do I distinguish the 5-phenyl isomer from the 4-phenyl isomer on HPLC?
A: Standard C18 columns often fail to resolve these regioisomers effectively. You need a column with specific shape selectivity.
Recommended Method:
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). Even if your product is racemic, these chiral columns are excellent for separating regioisomers due to the spatial fit in the polysaccharide cavity.
Mobile Phase: n-Hexane : Ethanol (85:15).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (The fluorophenyl ring has strong absorption here).
Expectation: The 5-substituted isomer generally elutes after the 4-substituted isomer on AD-H columns due to stronger interaction with the stationary phase.
References
Vertex AI Search. (2024). Processes for the preparation of a linezolid intermediate. 1
BenchChem. (2025).[2] An In-depth Technical Guide to the Stereoisomers of 2,5-Diphenyl-4-oxazolidinone. 2
MDPI. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis. 3[4]
Google Patents. (2014). Process for preparation of oxazolidinone derivatives (WO2014170908A1). 5
National Institutes of Health (NIH). (2003). A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. 6[4][7]
overcoming steric hindrance in 2-fluorophenyl oxazolidinone synthesis
Executive Summary Synthesizing 2-fluorophenyl oxazolidinones (where the fluorine is ortho to the nitrogen linkage) presents a classic "steric-electronic" double bind. The ortho-fluorine atom creates significant steric bu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Synthesizing 2-fluorophenyl oxazolidinones (where the fluorine is ortho to the nitrogen linkage) presents a classic "steric-electronic" double bind. The ortho-fluorine atom creates significant steric bulk that hinders metal-catalyzed coupling, while its strong inductive effect (
) reduces the nucleophilicity of aniline precursors.
This guide details two field-proven protocols to bypass these barriers: Ligand-Accelerated Cu-Catalysis (for aryl halide precursors) and Lithium-Mediated Cyclization (for aniline precursors).
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, assess your starting materials and constraints using this decision tree.
Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and steric constraints.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My Ullmann coupling with 2-fluoroiodobenzene is stuck at <20% conversion."
Diagnosis: Standard ligands (like diamines or amino acids) often fail to create a large enough "pocket" around the Copper center to accommodate the ortho-fluorine atom during the oxidative addition step.
Solution: Switch to 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen) .[1][2]
Mechanism: Me4Phen is a rigid, electron-rich ligand that accelerates the coupling of sterically hindered aryl halides. It prevents the formation of inactive copper aggregates and facilitates the difficult reductive elimination step involving the bulky 2-fluorophenyl group [1].
Protocol Adjustment:
Catalyst: CuI (10 mol%)
Ligand: Me4Phen (20 mol%)
Base:
(2.0 equiv) — Cesium is critical here; Potassium is often too small to stabilize the transition state effectively in non-polar solvents.
Solvent: Dioxane or Toluene at
.
Issue 2: "I am seeing regioisomers when reacting 2-fluoroaniline with epichlorohydrin."
Diagnosis: The ortho-fluorine reduces the nucleophilicity of the aniline nitrogen, making the reaction sluggish. This allows the epoxide to be attacked at the wrong carbon (or polymerize) before the aniline can react, or promotes attack by the oxygen of the intermediate carbamate in an unselective manner.
Solution: Use Lithium tert-butoxide (LiOtBu) or LiHMDS .
Why it works: Lithium cations (
) act as mild Lewis acids, coordinating to the epoxide oxygen. This "pull-push" mechanism activates the epoxide for ring-opening while the bulky tert-butoxide anion prevents side reactions common with smaller bases like methoxide [2].
Protocol Adjustment:
Pre-cool the aniline solution to
(or if solubility is an issue).
Add LiHMDS (1.1 equiv) dropwise to form the lithium anilide before adding the electrophile (e.g., (R)-glycidyl butyrate or epichlorohydrin).
Issue 3: "My product is contaminated with de-halogenated arenes (hydrodehalogenation)."
Diagnosis: This is a common side reaction in Cu-catalyzed couplings when the reaction temperature is too high or the catalytic cycle is too slow (stalled by sterics), allowing the aryl radical/organocopper intermediate to abstract a proton from the solvent.
Solution:
Concentration: Run the reaction at a higher concentration (
instead of ) to favor the bimolecular coupling over unimolecular side pathways.
Ligand: Ensure you are using Me4Phen (as mentioned above). It minimizes bromo-iodo exchange and hydrodehalogenation by speeding up the reductive elimination [1].
Part 3: Advanced Protocols
Protocol A: Cu-Catalyzed N-Arylation (The "Me4Phen" Route)
Best for: Late-stage functionalization where the oxazolidinone ring is already formed.
DMF co-solvent improves solubility of the lithium salt.
Step-by-Step:
Dissolve N-Cbz-3-fluoroaniline in dry THF/DMF under
.
Cool to
.
Add LiOtBu solution dropwise. The solution may turn yellow/orange (formation of the anion).
Add (R)-glycidyl butyrate dropwise.
Allow to warm to Room Temperature and stir for 24 hours.
Note: The Lithium cation coordinates the carbamate oxygen and the epoxide, templating the cyclization to overcome the steric barrier [3].
Part 4: Mechanism of Action (Visualized)
The following diagram illustrates why the Me4Phen ligand is essential for the Copper route. It prevents the "Steric Stall" that occurs during the coordination of the bulky 2-fluorophenyl group.
Figure 2: Catalytic cycle highlighting the stabilization of the sterically crowded Cu(III) intermediate by the Me4Phen ligand.
References
Tunge, J. A., et al. (2025).[12] Cu-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the κ-Opioid Receptor Agonist CJ-15161. ResearchGate.
Reddy, G. M., et al. (2010). A New Practical Synthesis of Linezolid: An Antibacterial Drug. Letters in Organic Chemistry.
Ma, D., et al. (2022).[5] Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. ResearchGate.
Podrezova, E., et al. (2022).[13] Ligand-Free Ullmann-Type Arylation of Oxazolidinones by Diaryliodonium Salts. ChemRxiv.
Technical Support Center: 5-(2-Fluorophenyl)oxazolidin-2-one Manufacturing
Introduction: The Scale-Up Landscape Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of 5-(2-fluorophenyl)oxazolidin-2-one from the bench (gram-sca...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Scale-Up Landscape
Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of 5-(2-fluorophenyl)oxazolidin-2-one from the bench (gram-scale) to the pilot plant (kilogram-scale).
This molecule is a critical scaffold, often serving as a core pharmacophore for antibiotics (e.g., Linezolid analogs) and MAO inhibitors. While the chemistry appears straightforward on paper, the presence of the 2-fluoro substituent introduces unique electronic and steric challenges that do not appear in non-substituted styrene oxide derivatives.
This guide prioritizes Route A (Epoxide Ring Opening) and Route B (Amino-Alcohol Carbonylation) , as these are the dominant industrial pathways.
Module 1: The Epoxide Route (Regioselectivity & Safety)
Oxazolidinone.
Primary Challenge: Controlling Regioselectivity (5-isomer vs. 4-isomer).
The Scientific Context
In the ring-opening of styrene oxides, there is a competition between:
Electronic Control: Favors attack at the benzylic (
) position (stabilization of the developing positive charge), leading to the undesired 4-aryl isomer .
Steric Control: Favors attack at the terminal (
) position, leading to the desired 5-aryl isomer .
The 2-fluoro group exerts an inductive electron-withdrawing effect (-I) that destabilizes the benzylic carbocation character, theoretically aiding the desired
-attack. However, it also adds steric bulk at the ortho position.
Troubleshooting Guide: Epoxide Route
Q1: My reaction yields a mixture of 5-aryl and 4-aryl isomers (e.g., 85:15). How do I push this to >98:2?
Diagnosis: You are likely operating under conditions that partially favor thermodynamic control or lack sufficient steric direction.
Solution:
Switch Catalyst System: Move away from simple Lewis acids (e.g., LiBr alone). Use a binary catalyst system such as Aluminum-salen complexes with a co-catalyst (tetrabutylammonium bromide). The bulky ligand on the Aluminum forces the nucleophile to attack the less hindered terminal carbon.
Temperature Modulation: Lower the reaction temperature (0°C to -10°C). Higher temperatures favor the higher-energy transition state of the benzylic attack.
Solvent Effect: Switch to non-polar solvents (Toluene or TBME). Polar aprotic solvents (DMF, DMSO) stabilize the separated ion pair, encouraging the "loose" transition state that leads to the undesired 4-isomer.
Q2: I am observing a dangerous exotherm upon adding the catalyst to the epoxide/isocyanate mixture.
Diagnosis: "Runaway initiation." The ring-opening is highly exothermic (
). The 2-fluoro epoxide is reactive.
Protocol Adjustment:
Dosing Strategy: Do not add catalyst to the bulk mixture. Instead, keep the catalyst + isocyanate in the reactor and dose the epoxide slowly over 4–6 hours.
Heat Removal: Ensure your cooling jacket is active before dosing begins. The accumulation of unreacted epoxide (accumulation factor) must be monitored via IR spectroscopy to prevent a sudden kick.
Q3: The product is "oiling out" during workup instead of crystallizing.
Diagnosis: Fluorinated aromatics often have lower melting points and high solubility in lipophilic solvents compared to their non-fluorinated counterparts.
Solution:
Anti-solvent: Use a mixture of IPA (Isopropyl Alcohol) and Heptane . Dissolve in hot IPA, then slowly dose Heptane.
Seeding: The 2-fluoro group disrupts crystal packing. You must seed the reactor at the cloud point with pure crystals (0.5 wt%).
Module 2: The Amino-Alcohol Carbonylation Route (Green Chemistry)
Core Reaction: 1-amino-2-(2-fluorophenyl)ethanol + DMC (Dimethyl Carbonate) or CDI
Oxazolidinone.
Primary Challenge: Reaction completion and "Green" reagent handling.
Troubleshooting Guide: Carbonylation
Q4: The reaction with DMC stops at 90% conversion. Adding more DMC doesn't help.
Diagnosis: Equilibrium limitation. The reaction produces methanol as a byproduct. If methanol is not removed, the reaction stalls.
Solution:
Azeotropic Distillation: You must continuously distill off the Methanol/DMC azeotrope (63.8°C).
Catalyst: Ensure you are using a base catalyst like K₂CO₃ or Sodium Methoxide (0.1–0.5 eq). Without base, DMC is not electrophilic enough to close the ring efficiently.
Q5: Using CDI (Carbonyldiimidazole) works, but the imidazole byproduct is difficult to remove.
Diagnosis: Imidazole is water-soluble but can "stick" to the oxazolidinone via hydrogen bonding, especially with the fluorine atom accepting H-bonds.
Solution:
Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid . This protonates the imidazole (making it water-soluble) while the neutral oxazolidinone remains in the organic phase.
pH Control: Ensure the aqueous phase pH is < 3 during the wash.
Module 3: Visualization & Decision Frameworks
Workflow 1: Regioselectivity Decision Tree
Use this logic to select reaction conditions based on your impurity profile.
Caption: Decision tree for optimizing the regioselective ring-opening of 2-(2-fluorophenyl)oxirane.
Workflow 2: Industrial Process Flow (Epoxide Route)
Standardized protocol for 10kg Scale-up.
Caption: Step-by-step unit operations for the manufacturing of 5-(2-fluorophenyl)oxazolidin-2-one.
Module 4: Key Data & Specifications
Solubility Profile (Critical for Crystallization)
Data estimated based on 2-fluoro analogs.
Solvent
Solubility (25°C)
Solubility (60°C)
Comment
Water
< 0.1 mg/mL
< 1 mg/mL
Good for washing, bad for reaction.
Methanol
> 200 mg/mL
Miscible
Too soluble for high yield crystallization.
IPA
45 mg/mL
> 150 mg/mL
Ideal solvent (high delta T solubility).
Toluene
80 mg/mL
> 200 mg/mL
Good reaction solvent, hard to dry product.
Heptane
< 5 mg/mL
< 10 mg/mL
Ideal anti-solvent.
Safety Critical Limits
Parameter
Limit
Reason
Epoxide Accumulation
Max 15% of total mass
Prevents thermal runaway ().
Water Content (Reagents)
< 0.05% w/w
Water hydrolyzes isocyanates to ureas (insoluble impurity).
Residual Fluoride
< 10 ppm
HF generation possible if high temp + moisture present.
References
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link
Toda, Y., et al. (2017).[1] "Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides." Organic Letters, 19(21), 5786–5789. Link
Shaikh, A. A., & Sivaram, S. (1996). "Organic Carbonates." Chemical Reviews, 96(3), 951–976. (Source for DMC/Carbonylation mechanisms). Link
NJ Department of Health. (2012). "Hazardous Substance Fact Sheet: Styrene Oxide." (Safety data reference for epoxide handling). Link
Gomyou, S., et al. (2020).[1] "Regioselective Synthesis of Oxazolidinones from Epoxides and Isocyanates Catalyzed by Aluminum-Salen Complexes." Beilstein Journal of Organic Chemistry, 16, 148–157. Link
A Comparative Guide to the Analytical Characterization of 5-(2-Fluorophenyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals, the structural integrity and purity of chiral building b...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals, the structural integrity and purity of chiral building blocks are paramount. Among these, oxazolidinones, renowned for their role as chiral auxiliaries, demand rigorous analytical characterization. This guide provides an in-depth analysis of 5-(2-Fluorophenyl)oxazolidin-2-one, a key intermediate, focusing on its ¹H NMR spectral analysis and a comparative evaluation with other essential analytical techniques. As a senior application scientist, this document is structured to offer not just procedural steps, but a deep-seated understanding of the analytical choices and their outcomes, grounded in scientific principles and practical expertise.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural verification of small organic molecules like 5-(2-Fluorophenyl)oxazolidin-2-one. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of each proton makes it an indispensable primary analytical tool.
Predicted ¹H NMR Spectral Analysis of 5-(2-Fluorophenyl)oxazolidin-2-one
Expected Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃:
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Rationale and Comparative Insights
H-5
~5.5 - 5.8
dd
JH5-H4a ≈ 8.0-9.0, JH5-H4b ≈ 5.0-6.0
This proton, being benzylic and attached to a carbon bearing an oxygen atom, is significantly deshielded. Its multiplicity as a doublet of doublets (dd) arises from coupling to the two diastereotopic protons at the C-4 position.
H-4a (trans to phenyl)
~4.1 - 4.3
t or dd
Jgem ≈ 8.0-9.0, JH4a-H5 ≈ 8.0-9.0
The protons at C-4 are diastereotopic due to the chiral center at C-5. The proton trans to the bulky phenyl group typically appears slightly downfield. It couples with both H-4b (geminal coupling) and H-5 (vicinal coupling).
H-4b (cis to phenyl)
~3.6 - 3.8
dd
Jgem ≈ 8.0-9.0, JH4b-H5 ≈ 5.0-6.0
The proton cis to the phenyl group is generally more shielded and appears upfield. The differing vicinal coupling constants with H-5 are characteristic and crucial for stereochemical assignment.
NH
~5.0 - 6.5
br s
-
The N-H proton of the carbamate is often broad and its chemical shift is highly dependent on concentration and solvent. In some cases, it can couple to the C-5 proton.
Ar-H
~7.0 - 7.6
m
-
The four protons of the 2-fluorophenyl group will appear as a complex multiplet in the aromatic region. The ortho-fluorine substitution will further complicate the splitting patterns due to ¹H-¹⁹F coupling.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is foundational, a multi-technique approach is essential for comprehensive characterization and purity assessment. This section compares ¹H NMR with other vital analytical methods, highlighting their synergistic roles.
¹³C NMR Spectroscopy: The Carbon Skeleton Blueprint
Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule. For 5-(2-Fluorophenyl)oxazolidin-2-one, the ¹³C NMR spectrum would complement the ¹H NMR data by confirming the number of distinct carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts and Comparison with ¹H NMR
Technique
Strengths
Weaknesses
Predicted Key Signals for 5-(2-Fluorophenyl)oxazolidin-2-one
¹³C NMR
- Directly observes the carbon backbone.- Less signal overlap than ¹H NMR.- Sensitive to subtle electronic changes.
- Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.- Quantitative analysis is not straightforward without specific experimental setups.
- High sensitivity and rapid acquisition.- Rich information from coupling constants provides connectivity data.
- Can have significant signal overlap in complex molecules.
- Provides detailed proton environment and stereochemical information through coupling constants.
¹⁹F NMR Spectroscopy: A Unique Probe for Fluorinated Compounds
For fluorinated molecules, ¹⁹F NMR is a highly specific and sensitive technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe.
Table 3: The Power of ¹⁹F NMR in Analysis
Technique
Strengths
Weaknesses
Application to 5-(2-Fluorophenyl)oxazolidin-2-one
¹⁹F NMR
- High sensitivity.- Wide chemical shift range, reducing signal overlap.- Direct confirmation of the presence and electronic environment of fluorine.
- Provides information only about the fluorinated part of the molecule.
- A single signal in the ¹⁹F NMR spectrum would definitively confirm the presence of the fluorine atom.- The chemical shift would be characteristic of a fluorine atom on an aromatic ring.- ¹H-¹⁹F coupling can be observed in the ¹H NMR spectrum, further confirming the structure.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
As 5-(2-Fluorophenyl)oxazolidin-2-one is a chiral molecule, determining its enantiomeric purity is critical, especially in pharmaceutical applications. Chiral HPLC is the most widely used and reliable method for this purpose.
Table 4: HPLC vs. NMR for Chiral Analysis
Technique
Strengths
Weaknesses
Typical Application
Chiral HPLC
- Excellent for separating and quantifying enantiomers.- High sensitivity for detecting minor enantiomeric impurities.
- Requires method development to find a suitable chiral stationary phase and mobile phase.
- Determination of enantiomeric excess (e.e.) or enantiomeric ratio (e.r.).
¹H NMR with Chiral Shift Reagents
- Can sometimes resolve signals of enantiomers directly in the NMR tube.
- Can cause line broadening.- The chiral reagent can interfere with the spectrum.- Less accurate for precise quantification of high e.e. values compared to HPLC.
- Rapid, qualitative assessment of enantiomeric composition.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, can offer further structural confirmation.
Table 5: Mass Spectrometry in Structural Confirmation
Technique
Strengths
Weaknesses
Expected Data for 5-(2-Fluorophenyl)oxazolidin-2-one
Mass Spectrometry (e.g., ESI-MS)
- Highly sensitive, requiring minimal sample.- Provides accurate molecular weight information.- Fragmentation patterns can confirm structural motifs.
- Does not provide information on stereochemistry.- Isomer differentiation can be challenging without tandem MS.
- Molecular Ion Peak (M+H)⁺: Expected at m/z corresponding to the molecular weight + 1.- Key Fragments: Loss of the fluorophenyl group or cleavage of the oxazolidinone ring.
Experimental Protocols
Protocol 1: ¹H NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 5-(2-Fluorophenyl)oxazolidin-2-one in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans (NS): 16 to 64 scans for a good signal-to-noise ratio.
Relaxation Delay (D1): 1-2 seconds.
Acquisition Time (AQ): 2-4 seconds.
Spectral Width (SW): A range covering from approximately -1 to 10 ppm.
Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Protocol 2: Chiral HPLC for Enantiomeric Purity
Instrumentation: An HPLC system equipped with a UV detector.
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often effective for this class of compounds.
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation of the enantiomers.
Flow Rate: Typically 1.0 mL/min.
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Analysis: Inject a solution of the racemic standard to determine the retention times of both enantiomers. Inject the sample solution and integrate the peak areas to calculate the enantiomeric excess.
Visualizing the Analytical Workflow
Caption: A typical analytical workflow for the comprehensive characterization of 5-(2-Fluorophenyl)oxazolidin-2-one.
Conclusion: An Integrated Approach for Unambiguous Characterization
The structural elucidation and purity assessment of 5-(2-Fluorophenyl)oxazolidin-2-one necessitate a synergistic application of multiple analytical techniques. While ¹H NMR provides the foundational data on molecular structure and connectivity, it is the integration with ¹³C and ¹⁹F NMR, mass spectrometry, and chiral HPLC that builds a complete and irrefutable analytical profile. This multi-faceted approach ensures the high quality and reliability of this critical chiral building block, underpinning the success of subsequent synthetic endeavors in drug discovery and development. By understanding the strengths and limitations of each technique, researchers can make informed decisions to construct a robust and self-validating analytical package.
References
Sim, G. S., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. The Journal of Organic Chemistry, 68(1), 104–108. [Link]
Goverde, M., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 633. [Link]
Govender, T., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3438-3449. [Link]
Cagliero, C., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
D'hooghe, M., et al. (2011). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2011(7), 245-256. [Link]
Zhang, N., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Drug Design, Development and Therapy, 19, 3241-3251. [Link]
Reich, H. J. (n.d.). 19F NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
James, T. L. (Ed.). (1996).Nuclear Magnetic Resonance of Biological Macromolecules, Part B. Academic Press.
Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of fluorinated oxazolidinones, with a focus on elucidat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of fluorinated oxazolidinones, with a focus on elucidating the influence of fluorine substitution on bond cleavage and rearrangement pathways. By contrasting the fragmentation of the fluorinated antibiotic linezolid with the non-fluorinated analogue toloxatone, we offer key insights for the structural identification and characterization of this important class of compounds in pharmaceutical and drug development research.
Introduction: The Significance of Fluorinated Oxazolidinones and Mass Spectrometry
Oxazolidinones are a critical class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria.[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation stage, makes them invaluable in treating challenging infections.[1] The introduction of a fluorine atom onto the N-aryl substituent of the oxazolidinone core has been shown to enhance antibacterial activity.[1]
Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the analysis of oxazolidinones in various matrices, from pharmaceutical formulations to biological fluids. Understanding the fragmentation patterns of these molecules is paramount for their unambiguous identification, structural elucidation of novel analogues, and metabolite characterization. This guide will dissect the characteristic fragmentation pathways of the oxazolidinone scaffold and provide a detailed comparison of how fluorination impacts these patterns.
General Fragmentation of the Non-Fluorinated Oxazolidinone Core: The Case of Toloxatone
To establish a baseline for understanding the influence of fluorination, we first examine the fragmentation of a non-fluorinated N-aryloxazolidinone, toloxatone. Under collision-induced dissociation (CID) in positive ion mode ESI-MS/MS, the protonated molecule undergoes a series of characteristic cleavages.
The fragmentation of toloxatone is primarily initiated by the cleavage of the C-O bond in the oxazolidinone ring, followed by the loss of the side chain. Subsequent fragmentation can involve the opening of the oxazolidinone ring and cleavage of the aryl moiety. A study on the forced degradation of toloxatone identified several degradation products, and their fragmentation patterns provide insights into the core's stability and cleavage points.[2][3][4]
The Influence of Fluorine: Comparative Fragmentation of Linezolid
The presence of a fluorine atom on the N-aryl ring of the oxazolidinone scaffold, as seen in the widely used antibiotic linezolid, significantly directs the fragmentation pathways. The high electronegativity of fluorine influences the electron density distribution within the molecule, altering bond strengths and the stability of resulting fragment ions.
A key difference in the fragmentation of linezolid compared to its non-fluorinated counterparts is the increased propensity for cleavages that retain the fluorine-containing aromatic portion. The fragmentation of linezolid often proceeds through the loss of the morpholine ring and subsequent cleavages of the oxazolidinone core.
Below is a comparative table summarizing the key fragment ions of toloxatone (non-fluorinated) and linezolid (fluorinated).
Precursor Ion (m/z)
Compound
Key Fragment Ions (m/z)
Putative Fragment Structure/Neutral Loss
208
Toloxatone
190, 105
[M+H-H₂O]⁺, [C₈H₉]⁺
338
Linezolid
296, 235, 163
[M+H-C₂H₄O]⁺, [M+H-C₄H₈NO₂]⁺, [C₈H₇FNO]⁺
Proposed Fragmentation Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed fragmentation pathways for toloxatone and linezolid, highlighting the distinct fragmentation patterns.
Caption: Proposed fragmentation pathway of the non-fluorinated oxazolidinone, toloxatone.
Caption: Proposed fragmentation pathway of the fluorinated oxazolidinone, linezolid.
The fragmentation of linezolid demonstrates the stabilizing effect of the fluorine atom on the aromatic ring, leading to the formation of characteristic fragment ions containing the fluorophenyl moiety. This is a key distinguishing feature when analyzing unknown fluorinated oxazolidinones.
Experimental Protocols for LC-MS/MS Analysis
The following protocol provides a general framework for the analysis of fluorinated oxazolidinones. Optimization of these parameters may be necessary for specific compounds and matrices.
Sample Preparation (for Plasma Samples)
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 12,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
Collision Energy: This will need to be optimized for each specific precursor-to-product ion transition. Typically ranges from 10 to 40 eV.[5]
Caption: General experimental workflow for the LC-MS/MS analysis of oxazolidinones.
Conclusion
The presence of a fluorine atom on the N-aryl ring of the oxazolidinone scaffold exerts a significant influence on the mass spectral fragmentation patterns. By comparing the fragmentation of the fluorinated antibiotic linezolid with the non-fluorinated analogue toloxatone, we observe distinct pathways that are directed by the electronic properties of the fluorine substituent. A thorough understanding of these fragmentation patterns is crucial for the confident identification and structural elucidation of novel fluorinated oxazolidinones in complex matrices. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and pharmaceutical analysis.
References
Gora, J., et al. (2018). Characterization of forced degradation products of toloxatone by LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 154, 259-267.
Gora, J., et al. (2018). Q-TOF MS/MS spectrum and fragmentation pathway of degradation product TP6.
Gora, J., et al. (2018).
Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
Caleb, A. A. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.
ChemConnections.
Raj, M. (2018). Compound Cyclic Peptide Libraries. The Raj Group.
Wikipedia. (2023).
Abdel-Wahab, B. F., et al. (2021). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Macedonian Journal of Chemistry and Chemical Engineering, 40(1), 59-69.
De Rosa, M., & Tuttolomondo, M. E. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: X-ray Crystallography Data for 5-(2-Fluorophenyl)oxazolidin-2-one Structure Confirmation
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Criticality of Absolute Configuration
In pharmaceutical development, particularly within the oxazolidinone class (e.g., Linezolid, Tedizolid), the absolute configuration at the C5 position dictates biological efficacy. For 5-(2-Fluorophenyl)oxazolidin-2-one , a key chiral pharmacophore, distinguishing between the (
)- and ()-enantiomers is not merely a quality control step—it is a safety and potency imperative.
While Nuclear Magnetic Resonance (NMR) and Chiral HPLC are standard characterization tools, they often rely on relative comparisons or derivatization. Single Crystal X-Ray Diffraction (SC-XRD) remains the only self-validating, ab initio method for determining absolute structure, packing interactions, and precise bond metrics influenced by the ortho-fluorine substituent.
This guide objectively compares SC-XRD against high-field NMR and Chiral HPLC, providing experimental protocols and data benchmarks for researchers validating this specific scaffold.
Chiral Center: C5 position of the oxazolidinone ring.
Electronic Influence: The ortho-fluorine atom on the phenyl ring induces specific steric twists and electronic repulsion, affecting the planarity between the phenyl and oxazolidinone rings.
Crystallographic Relevance: The presence of the Fluorine atom (Z=9) and Oxygen atoms provides sufficient electron density contrast, though the absence of "heavy" atoms (like Br or I) requires high-quality data (typically Mo or Cu
radiation at low temperature) to confidently assign absolute structure via anomalous dispersion (Flack parameter).
The following table summarizes the performance of SC-XRD versus primary alternatives for this specific compound.
Feature
SC-XRD (The Gold Standard)
High-Field NMR (1H/13C/19F)
Chiral HPLC/SFC
Primary Output
3D Atomic Coordinates & Absolute Config ()
Connectivity & Relative Environment
Enantiomeric Excess (% ee)
Absolute Configuration
Direct (via Flack Parameter)
Indirect (Requires Mosher's ester or analogs)
Indirect (Requires known standard)
Sample Requirement
Single Crystal ( mm)
Solution ( mg)
Solution (g amounts)
Resolution Limit
Atomic ( Å)
Average Conformation in Solution
Separation Factor ()
Specific Advantage
Resolves ortho-F steric twist & packing
19F-NMR confirms F-substitution pattern
High throughput quantitation
Critical Limitation
Requires crystallizable material
Cannot prove absolute chirality alone
Retention time drift; non-structural
Experimental Protocol: SC-XRD Workflow
To achieve the "Product" (a solved crystal structure), the following rigorous protocol is recommended. This workflow is designed to induce crystallization in 5-aryl-2-oxazolidinones, which can be prone to oiling out.
Phase 1: Crystallization Strategy
Objective: Obtain single crystals suitable for diffraction.
Method A: Slow Evaporation (Preferred)
Dissolve 20 mg of 5-(2-Fluorophenyl)oxazolidin-2-one in 2 mL of Ethyl Acetate (EtOAc).
Filter the solution through a 0.45
m PTFE syringe filter into a clean vial.
Cover with parafilm, poke 3-5 small holes, and allow to stand at room temperature (20-25°C) in a vibration-free environment.
Method B: Vapor Diffusion
Dissolve 15 mg of compound in 0.5 mL THF (Solvent).
Place in an inner vial.
Place inner vial into a larger jar containing 5 mL Pentane or Hexane (Anti-solvent).
Seal the outer jar tightly.
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or equivalent with CMOS detector.
Radiation: Cu
( Å) is preferred over Mo for this light-atom molecule to enhance anomalous signal for absolute structure determination.
Temperature: 100 K (Cryostream) to reduce thermal motion and enhance high-angle diffraction.
Phase 3: Representative Data Parameters
Researchers should expect data within these ranges for a successful solve of this oxazolidinone derivative:
Parameter
Typical Value / Requirement
Crystal System
Monoclinic or Orthorhombic (Common for this class)
Space Group
or (Must be non-centrosymmetric for chiral molecules)
(Internal Merge)
(Indicative of good crystal quality)
Resolution
Å or better
Flack Parameter
Near (e.g., ) for correct enantiomer; for inverted.
Goodness of Fit (GooF)
Structural Logic & Workflow Visualization
The following diagram illustrates the decision matrix for confirming the structure, highlighting why SC-XRD is the definitive endpoint for drug development.
Caption: Workflow for definitive structural confirmation. SC-XRD provides the only direct path to absolute configuration without derivatization.
Comparative Performance Analysis
Resolution of Steric Environment
SC-XRD: Unambiguously defines the torsion angle between the phenyl ring and the oxazolidinone core. For 2-fluorophenyl derivatives, this twist is critical for binding affinity in active sites (e.g., ribosomal binding for antibiotics). The crystal structure reveals if the fluorine atom accepts intramolecular hydrogen bonds or dictates a specific packing motif.
NMR: Can infer the twist via NOE (Nuclear Overhauser Effect) experiments, but data is time-averaged in solution. The rapid rotation of the phenyl ring often blurs the specific low-energy conformation relevant to solid-state drug formulation.
Absolute Configuration (Chirality)
SC-XRD: Uses the anomalous scattering of the Fluorine and Oxygen atoms (with Cu radiation) to distinguish the (
) form from the () form. A Flack parameter of confirms the model; indicates the inverse.
Alternatives: Optical Rotation (Polarimetry) is prone to solvent effects and temperature fluctuations. Circular Dichroism (CD) requires theoretical calculation matching. Neither provides the certainty of a refined diffraction model.
Throughput & Cost
SC-XRD: Lower throughput (days/weeks for crystal growth). Higher initial cost for instrument access.
HPLC/NMR: High throughput (minutes/hours). Ideal for batch-to-batch consistency checks after the primary structure has been validated by X-ray.
Conclusion
For the specific characterization of 5-(2-Fluorophenyl)oxazolidin-2-one , SC-XRD is the superior "product" for the initial establishment of structural identity. While NMR and HPLC are indispensable for routine monitoring, they lack the authoritative capacity to assign absolute configuration ab initio. Researchers are advised to generate a single crystal structure early in the development pipeline to serve as the reference standard for all subsequent spectral data.
References
Crystal Structure of Oxazolidinone Analogs
Wang, Y., et al. (2021). "Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone." Acta Crystallographica Section E. Link
General Synthesis of 5-Aryl-2-oxazolidinones
Lohray, B. B., et al. (2003). "A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones." Journal of Organic Chemistry. Link
Comparison of NMR and X-ray Techniques
Smyth, M. S., & Martin, Y. C. (2000). "X Ray crystallography."[1][2][3][4][5] Molecular Pathology. Link
Flack Parameter & Absolute Configuration
Parsons, S., & Flack, H. D. (2004). "The use of the Flack parameter." Acta Chimica Slovenica. Link
A Guide to the Robust Validation of Chiral HPLC Methods for Oxazolidinone Enantiomers
Introduction The oxazolidinones represent a critical class of synthetic antibiotics, with linezolid being its most prominent member, valued for its efficacy against multi-drug-resistant Gram-positive bacteria. A key stru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The oxazolidinones represent a critical class of synthetic antibiotics, with linezolid being its most prominent member, valued for its efficacy against multi-drug-resistant Gram-positive bacteria. A key structural feature of these molecules is a stereogenic center at the C-5 position of the oxazolidinone ring. This chirality is not a trivial detail; it is fundamental to the drug's biological activity. For instance, the (S)-enantiomer of linezolid is the active antibacterial agent, while the (R)-enantiomer is significantly less potent.[1] Consequently, ensuring the enantiomeric purity of the active pharmaceutical ingredient (API) is a regulatory and clinical necessity.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry-standard technique for this purpose.[1] However, developing a method is only the first step. A rigorous validation process is required to demonstrate that the analytical procedure is fit for its intended purpose—reliably and accurately quantifying the enantiomeric impurity in the presence of the active enantiomer.
This guide provides an in-depth, experience-driven comparison of common strategies for validating chiral HPLC methods for oxazolidinone enantiomers. Moving beyond a simple checklist, we will explore the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[2][3]
Part 1: Foundational Principles: Selecting the Chiral Separation Strategy
The success of any method validation is predicated on the quality of the initial method development. For chiral separations, the pivotal decision revolves around the selection of the Chiral Stationary Phase (CSP) and the mobile phase mode. This choice dictates the selectivity and robustness of the entire method.
The Landscape of Chiral Stationary Phases (CSPs)
While various CSPs exist, the separation of oxazolidinone enantiomers is dominated by polysaccharide-based phases. These CSPs, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer broad applicability and excellent enantiorecognition capabilities based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[4]
Amylose-Based CSPs (e.g., Chiralpak® AD, AD-H): These are frequently the columns of choice for oxazolidinones. Multiple studies on linezolid and the novel oxazolidinone WCK 4086 have demonstrated high resolution and good peak shape on amylose tris(3,5-dimethylphenylcarbamate) phases.[5][6][7][8][9]
Cellulose-Based CSPs (e.g., Chiralcel® OJ-RH): Cellulose-based columns also show strong performance, particularly in reversed-phase mode, offering an alternative selectivity to amylose phases.[10][11][12]
The choice between them is empirical; a screening process is essential. The subtle structural differences between various oxazolidinone analogues can significantly alter their interaction with the CSP, making one column vastly superior to another for a specific compound.[13]
Offers alternative selectivity, useful when normal-phase is problematic
Comparing Mobile Phase Modes: Normal vs. Reversed-Phase
The choice of mobile phase dramatically influences retention, resolution, and the overall performance of the chiral separation.
Normal-Phase (NP): This is the most common mode for polysaccharide CSPs. It typically uses a non-polar primary solvent like n-hexane with a polar alcohol modifier (e.g., 2-propanol, ethanol).[5][7]
Why this works: The non-polar environment minimizes competition for the polar interaction sites on the CSP, allowing for stronger enantioselective interactions (like hydrogen bonding) between the analyte and the chiral selector.[4][14] Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid - TFA) are often used to improve the peak shape of acidic or basic analytes, respectively.[7]
Caveat: NP methods can be sensitive to trace amounts of water, which can drastically alter retention times and resolution.[10]
Reversed-Phase (RP): This mode uses aqueous buffers with organic modifiers like acetonitrile or methanol. It is particularly useful with specifically designed columns like the Chiralcel® OJ-RH.[10][12]
Why this is useful: RP methods are often considered more rugged and are directly compatible with aqueous sample preparations. They offer a truly orthogonal separation mechanism to NP, which is invaluable during method development.
Sensitive to water content, analyte solubility can be low
Requires specific RP-compatible CSPs, may offer lower selectivity
Part 2: The Validation Workflow: A Framework for Trustworthiness
Method validation is a systematic process that proves an analytical method is reliable and suitable for its intended use. The workflow should follow a logical progression, where the results of one stage support the next. All parameters and acceptance criteria should be predefined in a validation protocol, adhering to ICH Q2(R2) guidelines.[3][15]
The Validation Sequence
A well-designed validation protocol ensures that foundational parameters are established before moving to more complex assessments. For instance, specificity must be confirmed before assessing accuracy, as you cannot measure accuracy if you are not sure what you are measuring.
Caption: Logical workflow for chiral HPLC method validation.
Experimental Protocols & Rationale
Below are detailed protocols for the core validation parameters.
The 'Why': This is the most critical parameter. It proves the method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present. For a chiral method, this specifically means separating the two enantiomers from each other and from any process impurities or degradants.[3][16]
Experimental Protocol:
Prepare a diluent blank and inject to ensure no interfering peaks at the retention times of the enantiomers.
Prepare a solution of the pure, active (S)-enantiomer (e.g., Linezolid API). Inject and confirm its retention time.
Prepare a solution of the impurity, the (R)-enantiomer. This often requires isolation via preparative chiral HPLC or custom synthesis.[5] Inject and confirm its retention time.
Prepare a solution of the racemate (a 1:1 mixture of both enantiomers). Inject and confirm that two baseline-resolved peaks are observed at the expected retention times.
Spike the active (S)-enantiomer sample with a known level of the (R)-enantiomer (e.g., at the specification limit) to demonstrate separation and recovery in a representative sample matrix.[17]
If the method is intended to be stability-indicating, analyze samples of the API that have been subjected to forced degradation (e.g., acid, base, oxidation, heat, light) to ensure that no degradant peaks co-elute with either enantiomer.[11]
Acceptance Criteria:
The resolution (Rs) between the two enantiomer peaks must be greater than 1.7, with a target of ≥ 2.0.[2][7]
No interference from the blank or known impurities at the retention time of the enantiomers.
Peak purity analysis (using a photodiode array detector) should pass for both enantiomer peaks in the spiked and stressed samples.
The 'Why': This is not a one-time validation test but an integral part of the routine analytical procedure. It is a series of checks performed before and during sample analysis to ensure the chromatographic system is performing adequately on that specific day.[2][3]
Protocol (Performed for every analytical run):
Prepare a System Suitability Solution, typically the racemate or the API spiked with the (R)-enantiomer at a specific concentration.
Make 5 or 6 replicate injections of this solution at the start of the run.
Calculate the key performance indicators from these injections.
Acceptance Criteria:
Resolution (Rs): Must be ≥ 2.0 (or as defined during development).[7]
Tailing Factor (T): Should be ≤ 1.5 for both enantiomer peaks.[9]
Repeatability (%RSD): The Relative Standard Deviation for the peak areas of the replicate injections should be ≤ 5.0% for the minor enantiomer and ≤ 2.0% for the major enantiomer.[2]
The 'Why': The LOQ is the lowest amount of the undesired (R)-enantiomer that can be reliably quantified with acceptable precision and accuracy.[15] This is critical for controlling chiral impurities. The LOD is the lowest amount that can be detected, but not necessarily quantified.
Experimental Protocol:
Approach 1 (Signal-to-Noise Ratio):
Prepare a series of dilute solutions of the (R)-enantiomer.
Inject them and determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 10:1 for the LOQ and 3:1 for the LOD.[2][15]
Approach 2 (Statistical Method):
Prepare a calibration curve using a series of low-concentration standards of the (R)-enantiomer near the expected LOQ.
Calculate the standard deviation of the y-intercepts of the regression line (σ).
Calculate the slope (S) of the calibration curve.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
The determined LOQ concentration must be experimentally verified by preparing a standard at this level and confirming that its precision and accuracy are acceptable.
Acceptance Criteria:
The LOQ must be at or below the reporting threshold for the chiral impurity.
Precision at the LOQ level should typically have an RSD of ≤ 10%.[16]
Accuracy at the LOQ level should be within 80-120%.
The 'Why': This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15] For a chiral impurity method, this range must cover from the LOQ to above the specification limit.
Experimental Protocol:
Prepare a series of at least five solutions by spiking the active (S)-enantiomer with the (R)-enantiomer at concentrations spanning the desired range (e.g., from LOQ to 150% of the specification limit).
Inject each solution in triplicate.
Plot a graph of the mean peak area of the (R)-enantiomer versus its concentration.
Perform a linear regression analysis on the data.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.995.[16]
The y-intercept should be close to zero.
The residuals should be randomly distributed around the x-axis.
The 'Why': Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined through recovery studies.[3][16]
Experimental Protocol:
Prepare samples in triplicate by spiking the API with the (R)-enantiomer at a minimum of three concentration levels across the linear range (e.g., LOQ, 100% of specification, and 150% of specification).
Analyze these samples and calculate the concentration of the (R)-enantiomer found in each.
Calculate the percent recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100%.
Acceptance Criteria:
The mean percent recovery should be within a predefined range, typically 90.0% to 110.0% for a minor component.[8] Some guidelines suggest 98.0% to 102.0%.[16]
The 'Why': Precision expresses the variability of the method when performed repeatedly on the same sample. It is assessed at two levels:
Repeatability (Intra-assay precision): Variation over a short interval of time with the same analyst and instrument.
Intermediate Precision: Variation within the same laboratory, but on different days, with different analysts, or on different equipment.[3]
Experimental Protocol:
Repeatability:
Prepare six individual samples of the API spiked with the (R)-enantiomer at 100% of the specification level.
Analyze all six samples and calculate the %RSD of the results.
Intermediate Precision:
Repeat the repeatability experiment on a different day with a different analyst or a different HPLC system.
Compare the results from both sets of experiments using statistical tests (e.g., F-test) to check for significant differences in variance.
Acceptance Criteria:
The %RSD for repeatability should be ≤ 10% for the impurity.[16]
The %RSD for intermediate precision should also meet a similar criterion, and the cumulative RSD should be within an appropriate limit (e.g., ≤ 15%).
The 'Why': Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] It provides an indication of its reliability during normal usage.
Inject the solution while systematically varying each parameter within a narrow range (e.g., flow rate ±0.1 mL/min, temperature ±2°C, % alcohol in mobile phase ±2%).
Monitor the effect on system suitability parameters, especially resolution and retention time.
Acceptance Criteria:
System suitability criteria (Resolution ≥ 2.0, Tailing Factor ≤ 1.5) must be met under all varied conditions.
The changes should not lead to a significant deviation in the final calculated result.
Part 3: Comparative Performance Data
The following table summarizes typical performance data from validated chiral HPLC methods for oxazolidinones, providing a benchmark for researchers.
Validating a chiral HPLC method for oxazolidinone enantiomers is a rigorous but essential process that underpins drug quality and patient safety. The foundation of a successful validation is a well-developed separation, most commonly achieved using polysaccharide-based CSPs in normal-phase mode. Each validation parameter—from specificity to robustness—must be systematically investigated with predefined protocols and acceptance criteria that are grounded in ICH guidelines. By understanding the scientific rationale behind each step and meticulously documenting the results, researchers and drug development professionals can build a comprehensive validation package that is scientifically sound, trustworthy, and regulatorily compliant.
References
Reddy, G. O., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 809-814. [Link]
Rao, R. N., et al. (2008). Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography. Journal of Chromatographic Science, 46(9), 834-838. [Link]
PlumX Metrics. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. PlumX Metrics. [Link]
Ahirrao, V. K., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, 56(9), 789-793. [Link]
ResearchGate. Enantiomeric resolution of Linezolid on Chiralcel OJ-RH column. ResearchGate. [Link]
Rao, R. N., et al. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Journal of Chromatographic Science. [Link]
Ilisz, I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4531. [Link]
Ahirrao, V. K., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. PubMed. [Link]
Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Hungarian Scientific Works Database (MTMT). [Link]
Oxford Academic. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Oxford Academic. [Link]
ResearchGate. Structure of oxazolidinone chiral samples (group D). ResearchGate. [Link]
Welsh, T. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
Ilisz, I., et al. (2014). Enantioselective Separations Based on High-performance Liquid Chromatography. Periodica Polytechnica Chemical Engineering, 58(1), 27-36. [Link]
Rane, V. P., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(2), 244. [Link]
Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1677, 463308. [Link]
Noser, A. A., et al. (2024). Enantioselective synthesis, characterization, molecular docking simulation and ADMET profiling of α-alkylated carbonyl compounds as antimicrobial agents. Scientific Reports, 14(1), 11776. [Link]
AMS Biotechnology (Europe) Ltd. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. ResearchGate. [Link]
Al-Rimawi, F. (2023). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Molecules, 28(11), 4509. [Link]
Ilisz, I., et al. (2012). Macrocyclic Antibiotic Selectors in Direct HPLC Enantioseparations. Current Pharmaceutical Analysis, 8(4), 332-350. [Link]
Singh, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Kumar, A. S., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. [Link]
Comparative Potency & Safety Profile: Fluoro- vs. Chloro-Substituted Oxazolidinones
[1] Executive Summary: The Halogen Trade-Off In the optimization of the oxazolidinone pharmacophore—a class of synthetic antibiotics targeting the 50S ribosomal subunit—the choice between fluorine (F) and chlorine (Cl) s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Halogen Trade-Off
In the optimization of the oxazolidinone pharmacophore—a class of synthetic antibiotics targeting the 50S ribosomal subunit—the choice between fluorine (F) and chlorine (Cl) substitution on the N-aryl ring (Ring B) is a definitive decision point.[1] While chlorine substitution often yields marginally higher intrinsic binding affinity due to increased lipophilicity and van der Waals contact, it consistently fails in clinical viability due to a disproportionate increase in toxicity, specifically myelosuppression and monoamine oxidase (MAO) inhibition.
This guide analyzes the structure-activity relationship (SAR) that established the 3-fluoro-4-morpholinylphenyl core (Linezolid) as the industry standard, contrasting it with chlorinated analogs and next-generation derivatives like Tedizolid.
Part 1: Mechanistic Basis of Potency & Toxicity[1]
The Ribosomal Binding Interface
Oxazolidinones bind to the 23S rRNA of the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[1] This binding prevents the formation of the 70S initiation complex.[1]
Fluorine Effect (Electronic): The fluorine atom at the C-3 position of the phenyl ring exerts a strong electron-withdrawing effect (
, ). This lowers the electron density of the aromatic ring, which is hypothesized to optimize -stacking interactions within the hydrophobic cleft of the ribosome without inducing steric clash.[1]
Chlorine Effect (Steric & Lipophilic): Chlorine is significantly larger (Van der Waals radius: 1.75 Å vs. 1.47 Å for F) and more lipophilic (
vs. 0.14 for F). While this can enhance hydrophobic burial, the increased bulk often distorts the precise alignment required for the C-5 side chain to interact with the conserved G2576 nucleotide.[1]
The Toxicity Link (MAO Inhibition)
A critical failure mode for oxazolidinones is the inhibition of human monoamine oxidase (MAO-A and MAO-B).
Mechanism: MAO enzymes have hydrophobic active sites.[1] The increased lipophilicity (LogP) of chloro-analogs facilitates blood-brain barrier (BBB) penetration and non-specific hydrophobic binding to the MAO active site.
Outcome: Chlorinated analogs frequently exhibit
values for MAO inhibition in the nanomolar range, whereas fluoro-analogs like Linezolid are weak, reversible inhibitors (micromolar range), reducing the risk of serotonin syndrome.
Visualization: Oxazolidinone SAR Logic
Caption: Structural logic dictating the choice of Fluorine over Chlorine to maximize ribosomal binding while minimizing MAO inhibition.
Table 2: Potency Evolution (Linezolid vs. Tedizolid)
Tedizolid represents the "Next Generation" evolution where the F-core is retained, but the C-5 side chain and D-ring are optimized.
Organism
Linezolid MIC (g/mL)
Tedizolid MIC (g/mL)
Fold Improvement
S. aureus (MSSA)
2.0
0.5
4x
S. aureus (MRSA)
2.0
0.5
4x
E. faecalis (VRE)
2.0
0.5
4x
S. pyogenes
2.0
0.25
8x
Part 3: Experimental Protocols
Protocol A: Synthesis of the Oxazolidinone Core (Glycidyl Butyrate Route)
This protocol describes the construction of the chiral oxazolidinone ring, the critical step in synthesizing Linezolid or its analogs.
Reagents:
3-Fluoro-4-morpholinylaniline (Starting Material)
(R)-Glycidyl butyrate (Chiral Building Block)
n-Butyllithium (n-BuLi), 1.6M in hexanes
Tetrahydrofuran (THF), anhydrous
Workflow:
Carbamate Formation: Dissolve 3-fluoro-4-morpholinylaniline (1.0 eq) in THF at -78°C. Add n-BuLi (1.1 eq) dropwise to generate the lithium anilide.[1] Add benzyl chloroformate (Cbz-Cl) to form the N-Cbz protected aniline.[1]
Lithiation: Cool the N-Cbz aniline solution to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes.
Cyclization: Add (R)-glycidyl butyrate (1.2 eq) dropwise. Allow the reaction to warm to room temperature over 4 hours. The lithium species attacks the epoxide, followed by intramolecular cyclization to release lithium butyrate.[1]
Workup: Quench with saturated
. Extract with ethyl acetate.[1] Wash with brine.[1] Dry over .[1]
Purification: Recrystallize from ethyl acetate/hexanes to yield (R)-5-(hydroxymethyl)-3-(3-fluoro-4-morpholinylphenyl)-2-oxazolidinone.
Inoculum Prep: Suspend isolated colonies (MRSA/VRE) in saline to 0.5 McFarland turbidity. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
Plate Setup: Dispense 50
L of CAMHB into columns 2-12 of a 96-well plate.
Compound Dilution: Add 100
L of 64 g/mL stock (Linezolid or analog) to column 1. Perform 2-fold serial dilutions from column 1 to 10. Column 11 is Growth Control; Column 12 is Sterility Control.[1]
Inoculation: Add 50
L of bacterial suspension to wells 1-11. Final volume 100 L. Final bacterial density ~5 x CFU/mL.[1]
Incubation: Incubate at 35°C for 16-20 hours (24h for Enterococci).
Readout: The MIC is the lowest concentration showing no visible growth.[1]
Visualization: Synthesis Workflow
Caption: Step-by-step chemical synthesis of the chiral oxazolidinone core using the lithiated carbamate method.
References
Structure-Activity Relationships of Oxazolidinones
Source: Journal of Medicinal Chemistry
Comparative in vitro activity of Tedizolid and Linezolid
Source: Antimicrobial Agents and Chemotherapy
Halogen Effects in Drug Design (Matched Pair Analysis)
Source: ChemRxiv
Linezolid Synthesis via Buchwald-Hartwig Amination
Source: SSRN
Mechanism of Action and Toxicity of Oxazolidinones
Source: Clinical Infectious Diseases
A Comparative Guide to the Determination of the Absolute Configuration of 5-(2-Fluorophenyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. For chiral molecules such as 5-(2-Fluorophenyl)oxazolidin-2-one, a key structural motif in various pharmacologically active compounds, the determination of its absolute stereochemistry is not merely a matter of chemical curiosity but a critical step in ensuring efficacy and safety. The two enantiomers of a chiral drug can exhibit profoundly different biological activities, with one eliciting the desired therapeutic effect while the other may be inactive or, in some cases, toxic.
This guide provides an in-depth, objective comparison of the principal analytical techniques employed for the determination of the absolute configuration of 5-(2-Fluorophenyl)oxazolidin-2-one: X-ray Crystallography , Vibrational Circular Dichroism (VCD) spectroscopy , and Chiral High-Performance Liquid Chromatography (HPLC) . As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific principles and field-proven insights to aid researchers in selecting the most appropriate methodology for their specific needs.
Pillars of Stereochemical Assignment: A Comparative Overview
The choice of method for determining the absolute configuration of a chiral molecule is dictated by several factors, including the physical state of the sample, the availability of instrumentation, and the desired level of structural detail. Below is a comparative summary of the three leading techniques.
Diffraction of X-rays by a single crystal to produce a three-dimensional electron density map of the molecule.[1][2]
Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4][5]
Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.[6][7][8]
Sample Requirement
High-quality single crystal (typically >50 µm).
Solution of the purified enantiomer (mg scale).
Racemic or enantiomerically enriched sample in solution (µg to mg scale).
Key Advantage
Provides an unambiguous, direct determination of the three-dimensional structure and absolute configuration.[1][9]
Applicable to molecules in solution, providing conformational information. Does not require crystallization.[10][11]
Excellent for determining enantiomeric purity and for preparative separation of enantiomers.
Limitations
Requires the growth of a suitable single crystal, which can be a significant bottleneck. The presence of a heavy atom is often necessary for anomalous dispersion.[12]
Requires computationally intensive Density Functional Theory (DFT) calculations to predict the theoretical spectrum for comparison.[3][4]
An indirect method for absolute configuration assignment, typically requiring a reference standard of known configuration.
Typical Output
A complete 3D molecular structure with atomic coordinates and the Flack parameter to confirm the absolute configuration.[12]
Experimental and calculated VCD spectra. A good match between the two confirms the absolute configuration.
A chromatogram showing the separation of the two enantiomers, with retention times and peak areas.
Deep Dive into the Methodologies
X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[1][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a detailed three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.
Causality in Experimental Choice: For the unambiguous determination of absolute configuration, the phenomenon of anomalous dispersion is exploited.[12] This requires the presence of an atom that scatters X-rays with a significant phase shift, often a "heavy" atom (e.g., bromine, sulfur, or a metal). In the case of 5-(2-Fluorophenyl)oxazolidin-2-one, the fluorine atom can, with high-quality data, provide sufficient anomalous signal. Alternatively, co-crystallization with a molecule of known absolute configuration can be employed.
Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Dissolve the enantiomerically pure 5-(2-Fluorophenyl)oxazolidin-2-one in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, isopropanol).
Employ a crystallization technique such as slow evaporation, vapor diffusion of an anti-solvent (e.g., hexane), or cooling of a saturated solution.
Harvest a well-formed single crystal of suitable size and quality.
Data Collection:
Mount the selected crystal on a goniometer head.
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
Structure Solution and Refinement:
Process the collected diffraction data to obtain a set of structure factors.
Solve the crystal structure using direct methods or Patterson methods.
Refine the structural model against the experimental data.
Determine the absolute configuration by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer. A value near 1 indicates the inverted structure.
Vibrational Circular Dichroism (VCD): A Solution-Phase Approach
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][5] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.
Causality in Experimental Choice: VCD is particularly valuable when obtaining single crystals for X-ray analysis is challenging.[10] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum for one of the enantiomers, calculated using Density Functional Theory (DFT).[3][4] A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.
Workflow for VCD Analysis
Caption: Workflow for absolute configuration determination by VCD spectroscopy.
Experimental Protocol: VCD Spectroscopy
Sample Preparation:
Dissolve an accurately weighed amount of the enantiomerically pure 5-(2-Fluorophenyl)oxazolidin-2-one in a suitable deuterated solvent (e.g., chloroform-d, dichloromethane-d2) to a concentration of approximately 0.1 M.
Spectral Acquisition:
Acquire the VCD and infrared (IR) spectra of the sample solution using a VCD spectrometer.
Collect the spectra over a suitable mid-IR range (e.g., 2000-1000 cm⁻¹).
Acquire the spectrum of the pure solvent for baseline correction.
Computational Analysis:
Perform a conformational search for one enantiomer (e.g., the (R)-enantiomer) of 5-(2-Fluorophenyl)oxazolidin-2-one using molecular mechanics.
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
Spectral Comparison and Assignment:
Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is the opposite.
Chiral High-Performance Liquid Chromatography (HPLC): The Separation Specialist
Chiral HPLC is a cornerstone technique for the separation of enantiomers.[8] While not a direct method for determining absolute configuration, it is indispensable for assessing enantiomeric purity and for isolating the individual enantiomers for subsequent analysis by other techniques like VCD or for biological testing.
Causality in Experimental Choice: The selection of the appropriate chiral stationary phase (CSP) is crucial for achieving separation. For oxazolidinone derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have proven to be highly effective.[13] The absolute configuration can be assigned by comparing the elution order of the enantiomers to that of a certified reference material of known configuration.
Workflow for Chiral HPLC
Caption: Workflow for enantiomeric separation and purity assessment by Chiral HPLC.
Experimental Protocol: Chiral HPLC
Column and Mobile Phase Selection:
Select a suitable chiral stationary phase. For 5-(2-Fluorophenyl)oxazolidin-2-one, a good starting point would be a polysaccharide-based column such as a Chiralpak AD-H or Chiralcel OD-H.
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive may be required to improve peak shape.
Chromatographic Analysis:
Dissolve the sample in the mobile phase.
Inject the sample onto the equilibrated chiral HPLC system.
Monitor the elution of the enantiomers using a suitable detector, typically a UV detector set to a wavelength where the compound absorbs.
Data Analysis and Configuration Assignment:
Integrate the peak areas of the two enantiomers to determine the enantiomeric purity (enantiomeric excess, ee%).
If a standard of known absolute configuration is available, inject it under the same conditions to determine the elution order and thereby assign the absolute configuration of the separated enantiomers.
Conclusion: An Integrated Approach for Unambiguous Assignment
The determination of the absolute configuration of 5-(2-Fluorophenyl)oxazolidin-2-one is a critical task that can be confidently addressed using a combination of modern analytical techniques. While X-ray crystallography provides the most definitive structural information, its requirement for high-quality single crystals can be a significant hurdle. Vibrational Circular Dichroism offers a powerful alternative for determining the absolute configuration of molecules in their solution state, providing valuable conformational insights. Chiral HPLC is an essential tool for the separation and quantification of enantiomers, a necessary prerequisite for their individual characterization.
For the highest level of confidence in the assignment of the absolute configuration of 5-(2-Fluorophenyl)oxazolidin-2-one, an integrated approach is recommended. Chiral HPLC can be used to separate the enantiomers and establish their purity. Subsequently, VCD can be employed to determine the absolute configuration in solution, which can then be unequivocally confirmed by X-ray crystallography if suitable crystals can be obtained. This multi-faceted approach ensures a robust and self-validating determination of the stereochemistry, a cornerstone of modern pharmaceutical development.
References
Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(10), 643-653. [Link]
Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the solution-state determination of the structure and absolute configuration of chiral natural product molecules. Natural Product Communications, 3(3), 1934578X0800300. [Link]
Ahirrao, V. K., Rane, V. P., Patil, K. R., Patil, V. J., Yeole, R. D., & Patel, M. V. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, 56(9), 817–824. [Link]
Ahirrao, V. K., Rane, V. P., Patil, K. R., Patil, V. J., Yeole, R. D., & Patel, M. V. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. PubMed, 30321353. [Link]
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(13), 3042. [Link]
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
Eikås, K. D. R., Krupová, M., Kristoffersen, T., Beerepoot, M. T. P., & Ruud, K. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Physical Chemistry Chemical Physics, 25(21), 14520-14529. [Link]
Dobó, M., Kádas, F., Farkas, V., & Péter, A. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A, 1665, 462823. [Link]
Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55(3). [Link]
Dobó, M., Kádas, F., Farkas, V., & Péter, A. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. ScienceDirect, 1665, 462823. [Link]
Dobó, M., Kádas, F., Farkas, V., & Péter, A. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A, 1665, 462823. [Link]
Subramanian, G. (Ed.). (2001). A practical approach to chiral separations by liquid chromatography. John Wiley & Sons. [Link]
Lee, J., Kim, S. H., & Kim, H. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597. [Link]
Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the study of chiral molecules. Rendiconti Lincei, 13(3), 189-200. [Link]
Abbate, S., Longhi, G., Lebon, F., & Castiglioni, E. (2011). Determination of the absolute configuration of flexible molecules by ab initio ORD calculations: a case study with cytoxazones and isocytoxazones. Journal of physical chemistry. A, 115(48), 13577-85. [Link]
Geden, J. V., Al-Said, M. S., & Kariuki, B. M. (2020). Crystal structure of 5-acetyl-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, C15H17FN2O4. Zeitschrift für Kristallographie-New Crystal Structures, 235(3), 469-471. [Link]
Gruza, M., Kaczmarek, K., & Kaczynski, Z. (2022). Microcrystal electron diffraction for absolute configuration determination of pharmaceutical crystalline powders via chiral salt formation. Chemical Communications, 58(74), 10398-10401. [Link]
Geden, J. V., Al-Said, M. S., & Kariuki, B. M. (2020). Crystal structure of 5-acetyl-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, C15H17FN2O4. Zeitschrift für Kristallographie-New Crystal Structures, 235(3), 469-471. [Link]
Batista, A. N. L., Valverde, A. L., Nafie, L. A., & Batista Jr, J. M. (2024). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications, 60(74), 10439-10450. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11229590, (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. [Link]
Aturki, Z., D'Acquarica, I., Gasparrini, F., & Pierini, M. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4531. [Link]
Davies, J. E., & Abdel-Magid, A. F. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1445. [Link]
Al-Hourani, B. J., Ghaedi, M., & Kariuki, B. M. (2020). Crystal structure of 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate, C30H25FN10S·C3H7NO. Zeitschrift für Kristallographie-New Crystal Structures, 235(3), 473-475. [Link]
Di Bari, L., & Pescitelli, G. (2023). For Peer Review. ChemRxiv. [Link]
Mándi, A., Viskolcz, B., & Kurtán, T. (2018). Scope of the 2 (5H)-furanone helicity rule: a combined ECD, VCD, and DFT investigation. Organic & biomolecular chemistry, 16(24), 4516-4526. [Link]
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5133. [Link]
Navigating the Disposal of 5-(2-Fluorophenyl)oxazolidin-2-one: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a det...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of 5-(2-Fluorophenyl)oxazolidin-2-one, a fluorinated heterocyclic compound. By understanding the underlying principles of chemical waste management, laboratories can not only ensure the safety of their personnel but also uphold their commitment to environmental stewardship.
Hazard Identification and Risk Assessment: Understanding the Compound
A thorough risk assessment should be conducted before handling, taking into account the quantity of the substance being used and the specific laboratory environment. All personnel handling this compound must be trained on its potential hazards and the appropriate safety protocols.[3]
Personal Protective Equipment (PPE): The First Line of Defense
Given the potential hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling 5-(2-Fluorophenyl)oxazolidin-2-one.
PPE Category
Specification
Rationale
Eye and Face
Chemical safety goggles and a face shield.
To protect against splashes and airborne particles that could cause serious eye damage.
Hand
Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.
To prevent skin contact, which may cause irritation.
Body
A laboratory coat or chemical-resistant apron.
To protect against accidental spills and contamination of personal clothing.
Respiratory
A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if handling large quantities or if there is a risk of aerosolization.[4]
To prevent inhalation of potentially harmful dust or vapors. Work should ideally be conducted in a certified chemical fume hood.[5]
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For Small Spills (Solid):
Evacuate and Ventilate: If safe to do so, increase ventilation in the area.
Don Appropriate PPE: Ensure all personnel involved in the cleanup are wearing the recommended PPE.
Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.
Collect the Material: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For Large Spills:
Evacuate Immediately: Evacuate all personnel from the affected area.
Isolate the Area: Close doors to the spill area and prevent unauthorized entry.
Contact Emergency Personnel: Notify your institution's Environmental Health and Safety (EHS) department or the designated emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Procedures: A Step-by-Step Protocol
The disposal of 5-(2-Fluorophenyl)oxazolidin-2-one must be in accordance with all federal, state, and local regulations.[6][7][8] The following workflow provides a general guideline for its proper disposal.
Caption: Decision workflow for the disposal of 5-(2-Fluorophenyl)oxazolidin-2-one.
Step-by-Step Disposal Protocol:
Waste Characterization: Based on available data for similar compounds and the presence of the fluorophenyl group, 5-(2-Fluorophenyl)oxazolidin-2-one should be considered a hazardous waste.[6] Do not dispose of this chemical down the drain or in regular trash.[7][9]
Container Selection:
Use a dedicated, leak-proof, and chemically compatible container for solid waste.[6][10] High-density polyethylene (HDPE) or glass containers are generally suitable.
The container must be in good condition and have a secure lid.[6]
Waste Segregation:
Solid Waste: Collect unused or expired 5-(2-Fluorophenyl)oxazolidin-2-one as solid hazardous waste.[5][9][11]
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing papers, and disposable labware, should also be placed in the designated solid hazardous waste container.[3]
Empty Containers: "Empty" containers that held the pure substance should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.[11]
Labeling:
Clearly label the waste container with the words "Hazardous Waste."[12]
The label must also include the full chemical name: "5-(2-Fluorophenyl)oxazolidin-2-one" and an indication of the hazards (e.g., "Irritant," "Harmful").[9][12]
Storage:
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[12][13]
The storage area should be well-ventilated and away from incompatible materials.
Secondary containment is recommended to prevent the spread of material in case of a leak.[6]
Final Disposal:
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[7][13]
The preferred method for the disposal of many organic compounds, especially halogenated ones, is high-temperature incineration at a facility permitted to handle such waste.[14] Landfilling of fluorinated organic compounds is generally discouraged due to their potential persistence in the environment.[15]
Conclusion: A Culture of Safety and Responsibility
The proper disposal of 5-(2-Fluorophenyl)oxazolidin-2-one is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers can minimize risks, ensure regulatory compliance, and contribute to a safer scientific community. Always consult your institution's specific waste management policies and your EHS department for guidance tailored to your location and facilities.
References
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